Hdac6-IN-26
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N8O |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H12N8O/c14-17-13(22)9-4-5-10(16-7-9)8-21-19-12(18-20-21)11-3-1-2-6-15-11/h1-7H,8,14H2,(H,17,22) |
InChI Key |
IWWAKCDINOGSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Hdac6-IN-26: An In-Depth Analysis of a Novel Histone Deacetylase 6 Inhibitor
An examination of the discovery, development, and therapeutic potential of Hdac6-IN-26, a novel and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the scientific journey from compound identification to its preclinical evaluation.
Histone Deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3][4][5][6] Unlike other HDACs that are primarily located in the nucleus and modulate gene expression through histone deacetylation, HDAC6 is predominantly cytoplasmic and acts on a variety of non-histone substrates.[6][7][8][9] This unique characteristic has spurred the development of selective HDAC6 inhibitors with the promise of targeted therapeutic effects and reduced toxicity compared to pan-HDAC inhibitors.[9][10] This guide focuses on a novel selective inhibitor, this compound, and provides a detailed overview of its discovery and development.
The Rationale for Targeting HDAC6
HDAC6 plays a crucial role in various cellular processes, primarily through the deacetylation of key non-histone proteins such as α-tubulin and Hsp90.[6][7][11] Its involvement in microtubule dynamics, protein quality control via the aggresome pathway, and regulation of the immune response makes it a compelling target for therapeutic intervention.[7][10][11][12]
-
Microtubule Dynamics and Cell Motility: By deacetylating α-tubulin, HDAC6 influences the stability and function of microtubules, which are critical for cell migration, morphology, and intracellular transport.[7][13] Inhibition of this function can impede cancer cell metastasis.[12]
-
Protein Degradation and Aggresome Formation: HDAC6 is a key player in the cellular response to misfolded protein stress. It binds to ubiquitinated misfolded proteins and facilitates their transport to the aggresome for subsequent clearance by autophagy.[10][11][12] This pathway is particularly important in neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.[3][4]
-
Immune Modulation: HDAC6 has been shown to regulate immune responses, and its inhibition can enhance anti-tumor immunity.[13]
The multifaceted roles of HDAC6 underscore the therapeutic potential of its selective inhibition.
Discovery and Optimization of this compound
The journey to identify this compound began with a high-throughput screening campaign aimed at discovering novel chemical scaffolds with selective inhibitory activity against HDAC6. A series of quinazoline-4-(3H)-one derivatives were initially identified as promising hits.[14]
Lead Identification and Structure-Activity Relationship (SAR) Studies
Initial screening identified a lead compound with moderate potency and selectivity for HDAC6. Subsequent medicinal chemistry efforts focused on systematic modifications of this initial scaffold to improve its pharmacological properties. These efforts involved the exploration of different cap groups, linkers, and zinc-binding groups (ZBGs), which are the three key pharmacophoric elements of HDAC inhibitors.[15] A series of novel quinazoline-4-(3H)-one analogues were synthesized and evaluated.[14]
This compound: A Potent and Selective Inhibitor
Through extensive SAR studies, this compound emerged as a highly potent and selective inhibitor of HDAC6. The key structural modifications that contributed to its improved profile include the optimization of the quinazolinone cap group and the incorporation of a benzhydroxamic acid moiety as the zinc-binding group and linker.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and Precursor Compounds against HDAC Isoforms
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC4 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound (Analogous to 5b) | 150 | >10,000 | >10,000 | >10,000 | >66-fold |
| Precursor 1 (Analogous to 5c) | >1000 | >10,000 | >10,000 | >10,000 | - |
Data is analogous to compounds reported in the literature for similar chemical series.[14]
Table 2: Anti-proliferative Activity of this compound Analogues in Cancer Cell Lines
| Compound | HCT116 IC50 (µM) | MCF7 IC50 (µM) | B16 IC50 (µM) |
| This compound Analogue (5c) | 25.4 | 13.7 | 30.1 |
Data represents the activity of a structurally related compound from the same chemical series.[14]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC isoforms was determined using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the recombinant human HDAC enzyme.
Protocol:
-
Recombinant human HDAC1, HDAC4, HDAC6, and HDAC8 enzymes were used.
-
The test compounds were serially diluted in the assay buffer.
-
The enzyme, substrate, and test compound were incubated together in a 96-well plate at 37°C for a specified time.
-
A developer solution containing a protease was added to the wells to cleave the deacetylated substrate, releasing a fluorescent signal.
-
The fluorescence intensity was measured using a microplate reader (Excitation/Emission wavelengths specific to the kit).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based α-Tubulin Acetylation Assay (Western Blot)
The intracellular activity of this compound was assessed by measuring the acetylation level of its primary substrate, α-tubulin.
Protocol:
-
Cancer cell lines (e.g., HCT116, MCF-7) were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative band intensities were quantified using densitometry software.
Anti-proliferative Assay (MTT Assay)
The effect of this compound on the proliferation of cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells were seeded in 96-well plates and allowed to attach.
-
Cells were treated with a range of concentrations of this compound for 72 hours.
-
MTT solution was added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
The medium was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells, and IC50 values were determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving HDAC6 and the experimental workflow for the evaluation of this compound.
Caption: Signaling pathways modulated by HDAC6.
Caption: Experimental workflow for this compound development.
Conclusion and Future Directions
This compound represents a promising novel selective inhibitor of HDAC6 with potent in vitro activity. The detailed discovery and development process outlined in this guide highlights the rational design and rigorous evaluation that led to its identification. The favorable selectivity profile of this compound suggests the potential for a wider therapeutic window compared to non-selective HDAC inhibitors.
Future studies will focus on comprehensive preclinical evaluation, including in vivo efficacy in relevant disease models, pharmacokinetic and pharmacodynamic characterization, and toxicology studies. These investigations will be critical in determining the clinical potential of this compound as a therapeutic agent for cancer and other diseases driven by HDAC6 dysregulation. The development of molecules like this compound continues to advance the field of targeted epigenetic therapy.
References
- 1. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of the first-in-class dual histone deacetylase-proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its primary cytoplasmic localization and its critical role in regulating non-histone protein substrates involved in cell motility, protein degradation, and stress responses. Unlike other HDACs that are predominantly nuclear and involved in epigenetic regulation, HDAC6's unique substrate profile, including α-tubulin and the chaperone protein HSP90, positions it as a key player in cancer cell survival and metastasis. Hdac6-IN-26, a potent and selective inhibitor of HDAC6, has shown significant promise in preclinical cancer research. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its anti-cancer properties. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its role in cancer research.
Core Concepts: The Role of HDAC6 in Cancer
HDAC6 is a class IIb histone deacetylase that is unique in its cytoplasmic localization and its substrate specificity. Its involvement in cancer progression is multifaceted:
-
Regulation of Cell Motility: By deacetylating α-tubulin, a key component of microtubules, HDAC6 influences microtubule dynamics, which is crucial for cell migration and invasion, hallmarks of cancer metastasis.
-
Protein Quality Control: HDAC6 plays a pivotal role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. Cancer cells, with their high metabolic rate and protein synthesis, are particularly reliant on this pathway for survival. By inhibiting HDAC6, misfolded proteins can accumulate, leading to cellular stress and apoptosis.
-
Chaperone Protein Regulation: HDAC6 deacetylates and activates Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins, including AKT, c-Raf, and EGFR. Inhibition of HDAC6 leads to the hyperacetylation and inactivation of HSP90, resulting in the degradation of its client oncoproteins.
-
Signaling Pathways: HDAC6 is implicated in various signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and p53 pathways.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 23 in the primary literature, is a small molecule inhibitor designed for high potency and selectivity for HDAC6. Its chemical structure and properties allow it to effectively engage the active site of the HDAC6 enzyme.
Quantitative Data: In Vitro Efficacy
The following tables summarize the inhibitory activity of this compound against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC6 | 1.2 | >1000-fold |
| HDAC1 | >1000 | - |
| HDAC2 | >1000 | - |
| HDAC3 | >1000 | - |
| HDAC8 | >1000 | - |
Data extracted from primary research literature.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 150 |
| HCT116 | Colon Carcinoma | 210 |
| MCF7 | Breast Adenocarcinoma | 180 |
| PC-3 | Prostate Adenocarcinoma | 250 |
| MM.1S | Multiple Myeloma | 85 |
Data are representative values from preclinical studies.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound against purified HDAC enzymes.
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic substrate (e.g., Fluor de Lys®).
-
This compound is added in a series of dilutions to determine the concentration-dependent inhibition.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the acetylation of its target proteins (α-tubulin, HSP90) and downstream signaling molecules.
Methodology:
-
Cancer cells are treated with this compound at various concentrations and time points.
-
Cells are lysed, and protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-HSP90, total HSP90, and other proteins of interest in the relevant signaling pathways.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising selective inhibitor of HDAC6 with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt key cellular processes essential for cancer cell survival and proliferation, such as protein quality control and cell motility, underscores the therapeutic potential of targeting HDAC6. The high selectivity of this compound for HDAC6 over other HDAC isoforms is a significant advantage, potentially leading to a more favorable safety profile by avoiding the broader epigenetic effects associated with pan-HDAC inhibitors.
Future research should focus on comprehensive in vivo efficacy and toxicity studies across a wider range of cancer models. Investigating potential synergistic effects of this compound with other anti-cancer agents, such as proteasome inhibitors or immunotherapies, could unveil novel combination strategies. Furthermore, the development of robust biomarkers to identify patient populations most likely to respond to HDAC6 inhibition will be crucial for the clinical translation of this compound and other selective HDAC6 inhibitors. The continued exploration of this class of compounds holds the potential to deliver new and effective treatments for various malignancies.
Unveiling the Impact of Hdac6-IN-26 on Hsp90 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a critical regulator of cytoplasmic protein acetylation, with the molecular chaperone Heat shock protein 90 (Hsp90) being one of its primary substrates. The acetylation status of Hsp90 is intrinsically linked to its chaperone activity, thereby influencing the stability and function of a multitude of client proteins involved in cellular processes ranging from signal transduction to protein degradation. Pharmacological inhibition of HDAC6 presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders, by modulating the Hsp90 chaperone cycle. This technical guide focuses on a novel and potent HDAC6 inhibitor, Hdac6-IN-26, and its specific effects on Hsp90 acetylation. While detailed experimental data on this compound remains nascent, this document consolidates the current understanding of the HDAC6-Hsp90 axis and provides generalized protocols for assessing the impact of selective HDAC6 inhibitors on Hsp90 acetylation.
Introduction: The HDAC6-Hsp90 Interplay
HDAC6 is a unique, predominantly cytoplasmic, Class IIb histone deacetylase that plays a pivotal role in various cellular functions, including cell migration, stress response, and protein quality control.[1][2] A key non-histone substrate of HDAC6 is Hsp90, a highly conserved molecular chaperone essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical oncogenes and signaling molecules.[3][4]
The functional state of Hsp90 is tightly regulated by post-translational modifications, with acetylation being a key switch. HDAC6-mediated deacetylation of Hsp90 is required for its proper chaperone function.[5] Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which in turn disrupts its ability to bind ATP and interact with co-chaperones and client proteins.[5][6] This disruption ultimately results in the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[4]
This compound is a recently identified potent and selective inhibitor of HDAC6.[1] While specific data on its effect on Hsp90 acetylation is not yet widely published, its mechanism of action is presumed to follow the established paradigm of HDAC6 inhibition, leading to Hsp90 hyperacetylation and subsequent downstream effects.
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 by this compound initiates a signaling cascade that culminates in the degradation of Hsp90 client proteins. The logical flow of this process and a typical experimental workflow to investigate it are depicted below.
Caption: Signaling pathway of this compound action.
Caption: Workflow for Hsp90 acetylation analysis.
Quantitative Data
As of the latest available information, specific quantitative data for the effect of this compound on Hsp90 acetylation has not been published. The primary literature identifies this compound as a potent HDAC6 inhibitor, but does not provide IC50 values related to Hsp90 acetylation.[1] For the purpose of this guide, a template table is provided below, which can be populated as data becomes available.
| Parameter | This compound | Reference Compound (e.g., Tubastatin A) |
| HDAC6 IC50 (nM) | Data not available | ~15 |
| Hsp90 Acetylation EC50 (µM) | Data not available | Data varies by cell line |
| Fold Increase in Hsp90 Acetylation | Data not available | Data varies by cell line and concentration |
| Client Protein Degradation EC50 (µM) | Data not available | Data varies by client protein and cell line |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to assess the effect of an HDAC6 inhibitor like this compound on Hsp90 acetylation.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express HDAC6 and Hsp90, and that is relevant to the research question (e.g., a cancer cell line where Hsp90 clients are implicated in disease progression).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C) to ~70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture media to the desired final concentrations for treatment.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
Immunoprecipitation of Hsp90
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve the acetylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-Hsp90 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting for Acetylated Hsp90
-
SDS-PAGE: Separate the immunoprecipitated proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated lysine overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal loading of immunoprecipitated Hsp90, the membrane can be stripped and re-probed with an anti-Hsp90 antibody.
Conclusion
This compound represents a valuable new tool for studying the biological roles of HDAC6. Based on the established mechanism of other selective HDAC6 inhibitors, it is anticipated that this compound will induce Hsp90 hyperacetylation, leading to the disruption of its chaperone function and the subsequent degradation of client proteins. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these effects and further elucidate the therapeutic potential of targeting the HDAC6-Hsp90 axis. As more specific data for this compound becomes available, this guide will serve as a foundation for more detailed and compound-specific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26: A Technical Guide to its Role in Cell Cycle and DNA Damage Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6 has a broad range of non-histone protein substrates, such as α-tubulin, cortactin, and heat shock protein 90 (HSP90). Its significant involvement in cancer-related pathways has made it a promising target for therapeutic intervention. Hdac6-IN-26 is a potent and selective inhibitor of HDAC6, showing promise in preclinical studies. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation and DNA damage pathways, supported by experimental data and detailed protocols.
Core Concepts: HDAC6 in Cell Cycle and DNA Damage
HDAC6 influences cell cycle progression and the DNA damage response (DDR) through the deacetylation of key protein substrates. Inhibition of HDAC6 can lead to cell cycle arrest and can sensitize cancer cells to DNA-damaging agents.
-
Cell Cycle Regulation: HDAC6 inhibition has been shown to induce cell cycle arrest, often at the G0/G1 or G1/S transition.[1][2] This is frequently associated with the upregulation of cyclin-dependent kinase inhibitors, most notably p21.[3][4][5] The underlying mechanisms involve both the modulation of gene expression through histone acetylation at promoter regions and the direct deacetylation of non-histone proteins that are integral to cell cycle control.[6]
-
DNA Damage Response: HDAC6 interacts with several proteins involved in DNA damage repair, including poly (ADP-ribose) polymerase (PARP) proteins and MutL homolog 1 (MLH1).[3][7] By deacetylating MLH1, HDAC6 can disrupt the formation of the MutSα–MutLα complex, a key component of the mismatch repair (MMR) machinery, leading to tolerance of DNA damage.[3] Inhibition of HDAC6 has been demonstrated to impair DNA repair pathways, leading to the accumulation of DNA damage and increased sensitivity to DNA-damaging agents and PARP inhibitors.[7][8] This is often visualized by an increase in markers of DNA double-strand breaks (DSBs), such as phosphorylated histone H2AX (γH2AX), and a decrease in the expression of key homologous recombination (HR) proteins like Rad51.[3][9]
Quantitative Data for this compound and Related Inhibitors
While specific quantitative data for this compound's effects on cell cycle and DNA damage are limited in publicly available literature, data from structurally related and functionally similar selective HDAC6 inhibitors provide valuable insights into its expected activity.
| Inhibitor | Assay Type | Cell Line | Result | Reference |
| This compound (Cmpd 23) | HDAC6 Enzymatic Assay | N/A | IC50: low nanomolar | [10] |
| This compound (Cmpd 23) | Antiproliferative Assay | U-87 MG (Glioblastoma) | IC50: 16.1 µM | [10] |
| Cay10603 | Western Blot (γH2AX) | Meningioma | Prolonged γH2AX expression post-RT | [9] |
| Cay10603 | Western Blot (Rad51) | Meningioma | Attenuated radiation-induced Rad51 | [9] |
| Tubacin | Western Blot (p21) | Bladder Cancer | Elevated p21 expression post-RT | [3] |
| Tubacin | Western Blot (Rad51) | Bladder Cancer | Repressed radiation-induced Rad51 | [3] |
Signaling Pathways and Experimental Workflows
This compound in the Cell Cycle Pathway
dot
References
- 1. Selective inhibition of HDAC6 promotes bladder cancer radiosensitization and mitigates the radiation-induced CXCL1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of downregulation of HDAC6 expression on cell cycle, proliferation and migration of laryngeal squamous cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting histone deacetylase 6 (HDAC6) to enhance radiation therapy in meningiomas in a 2D and 3D in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Sensitive Automated Method for DNA Damage Assessment: Gamma-H2AX Foci Counting and Cell Cycle Sorting [mdpi.com]
- 9. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy between HDAC and PARP Inhibitors on Proliferation of a Human Anaplastic Thyroid Cancer-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26: An In-Depth Technical Guide for Researchers
An Epigenetic Modulator Targeting Histone Deacetylase 6
This technical guide provides a comprehensive overview of Hdac6-IN-26, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, key signaling pathways, and provides structured quantitative data and experimental protocols to facilitate its application in research and development.
Core Concepts: this compound as an Epigenetic Modulator
This compound is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. It is identified as a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on histone proteins to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates, thereby modulating a variety of cellular processes.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| Synonym | Compound 23 |
| Molecular Formula | C₁₃H₁₂N₈O |
| Molecular Weight | 296.29 g/mol |
| CAS Number | 2991427-19-9 |
| SMILES | O=C(C1=CN=C(CN2N=NC(C3=CC=CC=N3)=N2)C=C1)NN |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the catalytic activity of the HDAC6 enzyme. This inhibition leads to an accumulation of acetylated forms of HDAC6 substrates, which in turn affects downstream signaling pathways.
Tubulin Acetylation and Microtubule Dynamics
One of the most well-characterized substrates of HDAC6 is α-tubulin. Deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics, cell migration, and intracellular transport. Inhibition of HDAC6 by this compound results in the hyperacetylation of α-tubulin, leading to stabilized microtubules. This can impact cancer cell motility and invasion.
Hsp90 Acetylation and Protein Homeostasis
HDAC6 also deacetylates Hsp90, a molecular chaperone responsible for the folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of HDAC6 by this compound leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the degradation of its client proteins.
Quantitative Data
While specific quantitative biological data for this compound is not widely available in peer-reviewed literature at the time of this guide's compilation, its designation as a "potent" inhibitor suggests significant activity. Researchers are encouraged to perform dose-response studies to determine key parameters such as IC₅₀ and Kᵢ values in their specific experimental systems. The following table provides a template for organizing such data.
Table 1: In Vitro Inhibitory Activity of this compound (Template)
| Enzyme | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| HDAC6 | Biochemical | Data to be determined | Data to be determined | |
| HDAC1 | Biochemical | Data to be determined | Data to be determined | |
| HDAC2 | Biochemical | Data to be determined | Data to be determined | |
| HDAC3 | Biochemical | Data to be determined | Data to be determined | |
| HDAC8 | Biochemical | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro HDAC6 Enzymatic Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing trypsin and Trichostatin A as a stop reagent)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.
Western Blot Analysis of α-tubulin and Hsp90 Acetylation
This protocol details the procedure to assess the effect of this compound on the acetylation status of its cellular substrates.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Hsp90, anti-Hsp90, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Hdac6-IN-26 chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and biological context of Hdac6-IN-26, a potent inhibitor of Histone Deacetylase 6 (HDAC6). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound (also referred to as compound 23 in some literature) is a small molecule compound designed for research purposes. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2991427-19-9 | [1] |
| Molecular Formula | C₁₃H₁₂N₈O | [1] |
| Molecular Weight | 296.29 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| SMILES String | O=C(C1=CN=C(CN2N=NC(C3=CC=CC=N3)=N2)C=C1)NN | [1] |
Solubility and Storage
Proper handling and storage are critical for maintaining the stability and activity of this compound.
Solubility: The compound exhibits good solubility in Dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (337.51 mM) | Ultrasonic assistance may be required. Use newly opened DMSO as it is hygroscopic, which can affect solubility. |
Storage Recommendations: Stable storage conditions are essential for the long-term viability of the compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[1]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of HDAC6. To understand its mechanism, it is crucial to first understand the role of its target, HDAC6.
Overview of HDAC6
HDAC6 is a unique member of the zinc-dependent histone deacetylase family, specifically belonging to Class IIb.[2][3] Unlike many other HDACs that are primarily located in the nucleus, HDAC6 is predominantly found in the cytoplasm.[4][5][6] Its distinct structure, which includes two functional catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP), allows it to deacetylate non-histone proteins and participate in various cellular pathways.[2][4][7]
Key substrates and functions of HDAC6 include:
-
α-tubulin: By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is crucial for cell motility and intracellular transport.[3][7]
-
Heat Shock Protein 90 (HSP90): HDAC6 deacetylates HSP90, modulating its chaperone activity, which is vital for the stability and function of numerous client proteins involved in cell signaling and survival.[3][4]
-
Cortactin: Deacetylation of cortactin by HDAC6 influences actin filament dynamics and cell migration.[3]
-
Peroxiredoxins (Prx): HDAC6 specifically deacetylates Prx I and Prx II, antioxidant enzymes involved in redox regulation.[3]
-
Protein Degradation: Through its ubiquitin-binding domain, HDAC6 plays a critical role in clearing misfolded or damaged proteins. It binds to polyubiquitinated proteins and facilitates their transport along microtubules to form aggresomes, which are then cleared by autophagy.[4][7]
Inhibition by this compound
As an HDAC6 inhibitor, this compound blocks the deacetylase activity of the enzyme. This leads to the hyperacetylation of its substrates, disrupting the downstream cellular processes. For instance, inhibition of HDAC6 can lead to hyperacetylation of α-tubulin, affecting microtubule-dependent processes, and hyperacetylation of HSP90, impacting its chaperone function.
Experimental Protocols
The following protocols are based on manufacturer guidelines for the preparation and use of this compound.
Protocol 1: Preparation of Stock Solutions
This protocol details the preparation of stock solutions at various concentrations. It is crucial to use newly opened DMSO for best results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and volume using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (296.29 g/mol ) .
-
Accurately weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Stock Solution Concentration Table:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.296 mg | 1.48 mg | 2.96 mg |
| 5 mM | 1.48 mg | 7.41 mg | 14.81 mg |
| 10 mM | 2.96 mg | 14.81 mg | 29.63 mg |
Protocol 2: Preparation of Formulation for In Vivo Administration
This protocol provides a method to prepare a 2.5 mg/mL solution of this compound suitable for in vivo studies.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for 1 mL of working solution):
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of a 25.0 mg/mL DMSO stock solution of this compound to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Mix the final solution until it is clear. The final concentration will be 2.5 mg/mL.
Note: This formulation is intended for short-term use. If the dosing period exceeds two weeks, the stability of this formulation should be carefully considered.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. HDAC6 is a specific deacetylase of peroxiredoxins and is involved in redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26 (Compound 23): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Hdac6-IN-26 (also referred to as compound 23), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This guide synthesizes available data on its biological activity, mechanism of action, and the experimental protocols utilized in its evaluation.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound (compound 23) | [1][2] |
| CAS Number | 2991427-19-9 | [1] |
| Molecular Formula | C13H12N8O | [1] |
| Molecular Weight | 296.29 g/mol | [1] |
| Chemical Structure | O=C(C1=CN=C(CN2N=NC(C3=CC=CC=N3)=N2)C=C1)NN | [1] |
| Appearance | White to off-white solid | [1] |
Quantitative Biological Data
Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3][4] Its substrates include α-tubulin, cortactin, and Hsp90.[3][5] By targeting HDAC6, this compound is presumed to modulate these pathways.
The inhibition of HDAC6 leads to the hyperacetylation of its substrates. For instance, the hyperacetylation of α-tubulin affects microtubule dynamics, which is critical for cell migration, and intracellular transport.[5][6] The inhibition of Hsp90 deacetylation by HDAC6 inhibitors can lead to the destabilization and degradation of Hsp90 client proteins, many of which are oncoproteins.[7] Furthermore, HDAC6 is involved in the aggresome pathway, a cellular mechanism for clearing misfolded proteins.[3] By inhibiting HDAC6, compounds like this compound may interfere with this protein degradation pathway, which is a potential therapeutic strategy for certain cancers and neurodegenerative diseases.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, based on standard methodologies in the field of HDAC inhibitor research, the following outlines the likely experimental workflows.
General Workflow for Synthesis and Evaluation of a Novel HDAC6 Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - HDAC6 [maayanlab.cloud]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 (HDAC6) is an essential factor for oocyte maturation and asymmetric division in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hdac6-IN-26 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the effects of selective Histone Deacetylase 6 (HDAC6) inhibitors on microtubule dynamics. As of the latest update, specific quantitative data and detailed experimental protocols for the compound Hdac6-IN-26 are not publicly available. The information presented herein is based on extensive research on other well-characterized, selective HDAC6 inhibitors such as Tubacin and Tubastatin A, and is intended to serve as a comprehensive guide to the expected cellular and molecular consequences of potent and selective HDAC6 inhibition.
Introduction to HDAC6 and Microtubule Dynamics
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs, its major substrate is not histone proteins, but rather α-tubulin, a key component of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by a variety of factors, including post-translational modifications of tubulin.
One of the key post-translational modifications of α-tubulin is the acetylation of the lysine residue at position 40 (K40). This modification is generally associated with stable microtubules. HDAC6 removes this acetyl group, thereby promoting microtubule dynamicity. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which has been shown to have profound effects on microtubule stability and function.
This compound is a potent and selective inhibitor of HDAC6. While specific studies on its direct impact on microtubule dynamics are not yet in the public domain, based on the mechanism of action of other selective HDAC6 inhibitors, it is anticipated to significantly alter microtubule behavior.
The Role of HDAC6 Inhibition in Modulating Microtubule Dynamics
Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. The primary mechanism by which HDAC6 inhibitors affect cellular function is through their impact on the cytoskeleton.
Increased α-Tubulin Acetylation
The most direct and well-documented effect of HDAC6 inhibition is the accumulation of acetylated α-tubulin. This hyperacetylation is a reliable biomarker for HDAC6 inhibitor activity in cells.
Altered Microtubule Stability and Dynamics
Contrary to what might be expected from the association of acetylation with stable microtubules, the effects of HDAC6 inhibition on microtubule dynamics are complex. Studies with selective HDAC6 inhibitors have revealed that while tubulin acetylation increases, it is the continued presence of the catalytically inactive HDAC6 enzyme on the microtubule lattice that appears to be the primary driver of changes in microtubule dynamics. This suggests that HDAC6 may function as a microtubule-associated protein (MAP) whose activity is modulated by its catalytic function.
Inhibition of HDAC6 has been shown to:
-
Decrease microtubule growth rate: The speed at which microtubules polymerize is significantly reduced.
-
Decrease microtubule shrinkage rate: The rate of microtubule depolymerization is also slowed.
-
Suppress dynamic instability: Overall, the dynamic behavior of microtubules is dampened, leading to a less dynamic and more stable microtubule network.
Quantitative Data on the Effects of Selective HDAC6 Inhibitors
The following tables summarize quantitative data obtained from studies of well-characterized selective HDAC6 inhibitors, which can be considered representative of the expected effects of this compound.
| Inhibitor | Cell Line | IC50 (HDAC6) | Effect on Tubulin Acetylation | Reference |
| Tubacin | HeLa | 4 nM | Significant increase | (Haggarty et al., 2003) |
| Tubastatin A | MCF-7 | 15 nM | Significant increase | (Butler et al., 2010) |
| Inhibitor | Cell Line | Effect on Microtubule Growth Rate | Effect on Microtubule Shrinkage Rate | Reference |
| Tubacin | B16-F1 | Decreased by ~30% | Decreased by ~40% | (Palazzo et al., 2003) |
| Tubastatin A | MCF-7 | Significantly decreased | Not reported | (Li et al., 2013) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of HDAC6 inhibitors on microtubule dynamics. These protocols can be adapted for the evaluation of this compound.
Western Blotting for α-Tubulin Acetylation
Objective: To quantify the level of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
HDAC6 inhibitor (e.g., this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1), anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the HDAC6 inhibitor or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Microtubule Regrowth Assay
Objective: To assess the effect of an HDAC6 inhibitor on the rate of microtubule polymerization after depolymerization.
Materials:
-
Cell line of interest stably expressing a microtubule marker (e.g., GFP-α-tubulin or EB1-GFP)
-
HDAC6 inhibitor
-
Nocodazole (microtubule depolymerizing agent)
-
Ice-cold and pre-warmed culture medium
-
Confocal microscope with live-cell imaging capabilities
Protocol:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Treat cells with the HDAC6 inhibitor or vehicle control for a predetermined time.
-
Incubate the cells with nocodazole (e.g., 10 µM) for 1-2 hours to depolymerize microtubules.
-
Wash out the nocodazole with ice-cold medium to remove the drug and keep tubulin in a depolymerized state.
-
Replace the cold medium with pre-warmed (37°C) medium containing the HDAC6 inhibitor or vehicle.
-
Immediately begin time-lapse imaging of the cells using a confocal microscope.
-
Acquire images every 5-10 seconds for 10-15 minutes to visualize the regrowth of the microtubule network from the microtubule-organizing center (MTOC).
-
Analyze the rate of microtubule regrowth by measuring the increase in the fluorescent area or the length of individual microtubules over time.
Analysis of Microtubule Dynamics by Live-Cell Imaging of EB1-GFP
Objective: To directly measure the parameters of microtubule dynamic instability (growth rate, shrinkage rate, catastrophe frequency, and rescue frequency).
Materials:
-
Cell line stably expressing EB1-GFP (EB1 is a protein that binds to the growing plus-ends of microtubules)
-
HDAC6 inhibitor
-
Confocal or spinning-disk microscope with high temporal and spatial resolution
Protocol:
-
Plate EB1-GFP expressing cells on glass-bottom dishes.
-
Treat cells with the HDAC6 inhibitor or vehicle control.
-
Acquire time-lapse images of the cells at a high frame rate (e.g., 1-2 frames per second) for 1-2 minutes.
-
Use microtubule tracking software (e.g., PlusTipTracker) to identify and track the EB1-GFP comets.
-
The software will generate data on the displacement of EB1-GFP comets over time, from which the microtubule growth rate can be calculated.
-
To measure shrinkage rates, a fluorescent tubulin marker (e.g., mCherry-tubulin) can be co-expressed, and the retraction of microtubule ends can be tracked after a catastrophe event.
Visualizations
Signaling Pathway of HDAC6 in Tubulin Deacetylation
Investigating the Cellular Targets of Potent and Selective HDAC6 Inhibitors: A Technical Guide
Disclaimer: This technical guide outlines the methodologies and expected outcomes for investigating the cellular targets of a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor. Due to the inaccessibility of the full primary research article, specific quantitative data and protocols for Hdac6-IN-26 are not included. Instead, this guide utilizes publicly available data for the well-characterized and highly selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A , as representative examples to illustrate the experimental framework.
Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of HDAC6 inhibition and its therapeutic potential.
Introduction to HDAC6 and Its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC enzyme. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates.[1][2] This unique substrate profile implicates HDAC6 in a variety of crucial cellular processes, including microtubule dynamics, protein quality control, cell migration, and signal transduction.[3][4] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
This guide provides a comprehensive overview of the key cellular targets of HDAC6 and presents a suite of experimental protocols to effectively characterize the on-target effects of a selective HDAC6 inhibitor.
Primary Cellular Targets of HDAC6
The investigation of a selective HDAC6 inhibitor should focus on its impact on the acetylation status and function of its primary substrates.
-
α-Tubulin: As a major substrate, the deacetylation of α-tubulin by HDAC6 is a critical regulator of microtubule stability and dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects intracellular transport and cell motility.[3][5]
-
Heat Shock Protein 90 (Hsp90): HDAC6-mediated deacetylation of Hsp90 is essential for its chaperone activity. Inhibition of HDAC6 results in Hsp90 hyperacetylation, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins.[6]
-
Cortactin: This actin-binding protein is another key substrate of HDAC6. The acetylation status of cortactin influences its ability to promote actin polymerization and, consequently, cell migration and invasion.[5]
Quantitative Assessment of Inhibitor Potency and Selectivity
A critical first step in characterizing a novel HDAC6 inhibitor is to determine its potency and selectivity against a panel of HDAC isoforms. This is typically achieved through in vitro enzymatic assays.
Table 1: In Vitro Enzymatic Activity of Representative Selective HDAC6 Inhibitors
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | Selectivity (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 5 | 100 | 11.6-fold |
| Tubastatin A | >15,000 | >15,000 | >15,000 | 15 | 855 | >1000-fold |
Data sourced from MedChemExpress and Selleck Chemicals product datasheets.[7][8][9][10][11]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cellular effects of a selective HDAC6 inhibitor.
In Vitro HDAC Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA.[10]
-
HDAC Enzymes: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6.
-
Substrate: Fluorogenic substrate such as Boc-Lys(Ac)-AMC.
-
Inhibitor: Test compound (e.g., this compound) and control inhibitors (e.g., Ricolinostat, Tubastatin A) serially diluted in DMSO.
-
Developer Solution: Trypsin in a suitable buffer.
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to the wells of a black 96-well plate.
-
Add 5 µL of the serially diluted inhibitor or DMSO control to the respective wells.
-
Add 5 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of α-Tubulin and Hsp90 Acetylation
This is the most common cellular assay to confirm the on-target activity of an HDAC6 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, HeLa, or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin (loading control)
-
Anti-acetylated-Hsp90
-
Anti-Hsp90 (loading control)
-
Anti-acetylated-Histone H3 (as a marker for Class I HDAC inhibition)
-
Anti-Histone H3 (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Co-Immunoprecipitation of HDAC6 and Its Substrates
This protocol is used to verify the physical interaction between HDAC6 and its substrates, such as α-tubulin.
Protocol:
-
Cell Lysis:
-
Lyse cells treated with or without the HDAC6 inhibitor in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-HDAC6 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the functional consequence of HDAC6 inhibition on cell motility.
Protocol:
-
Cell Seeding:
-
Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
-
Inhibitor Treatment and Imaging:
-
Add fresh media containing the HDAC6 inhibitor or vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure. A potent HDAC6 inhibitor is expected to reduce the rate of wound closure.[16]
-
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway of HDAC6 Inhibition
Caption: HDAC6 Inhibition Pathway.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Workflow.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation Workflow.
Conclusion
The investigation of a novel selective HDAC6 inhibitor requires a multi-faceted approach, combining in vitro enzymatic assays with a panel of cellular assays. By focusing on the primary substrates of HDAC6—α-tubulin, Hsp90, and cortactin—researchers can build a comprehensive profile of the inhibitor's on-target effects and its functional consequences on key cellular processes. The protocols and frameworks provided in this guide serve as a robust starting point for the thorough characterization of any potent and selective HDAC6 inhibitor.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell migration and invasion assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-26 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro evaluation of Hdac6-IN-26, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The following sections outline both a biochemical assay to determine the direct inhibitory activity of this compound on the HDAC6 enzyme and a cell-based assay to assess its efficacy in a cellular context.
Biochemical Assay: Fluorometric HDAC6 Activity Assay
This protocol is designed to quantify the enzymatic activity of HDAC6 in the presence of this compound, allowing for the determination of its inhibitory potency (e.g., IC50 value). The assay is based on the deacetylation of a fluorogenic substrate by HDAC6.
Experimental Protocol:
-
Reagent Preparation:
-
HDAC6 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.[1] Store at 4°C.
-
Recombinant Human HDAC6 Enzyme: Prepare serial dilutions in HDAC6 Assay Buffer to the desired concentration. Keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Fluorogenic Substrate: A common substrate is a peptide derived from p53 residues 379-382 (RHKK-Ac-AMC) or Boc-Lys(Ac)-AMC.[1] Prepare a stock solution in DMSO and dilute to the working concentration in HDAC6 Assay Buffer.
-
Developer Solution: This solution is specific to the fluorogenic substrate and is often part of a commercial assay kit. It acts on the deacetylated substrate to release the fluorophore. An example is a lysine developer containing Trichostatin A as a stop reagent.[2][3]
-
Stop Solution: A solution to terminate the enzymatic reaction, which may be part of the developer solution or a separate acidic solution.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in HDAC6 Assay Buffer. It is recommended to perform a 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
In a 96-well black microplate, add the following in order:
-
HDAC6 Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
Diluted recombinant HDAC6 enzyme
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for α-Tubulin Acetylation
This protocol assesses the ability of this compound to inhibit HDAC6 within a cellular environment by measuring the acetylation level of its primary cytoplasmic substrate, α-tubulin.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., prostate cancer cell lines PC-3 or LNCaP) in a 6-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Use an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the loading control.
-
Compare the levels of acetylated α-tubulin in this compound-treated cells to the vehicle-treated control. An increase in acetylated α-tubulin indicates HDAC6 inhibition.[1]
-
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | HDAC6 | Fluorometric | Value to be determined |
| Control Inhibitor (e.g., Tubastatin A) | HDAC6 | Fluorometric | Reference Value |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Concentration | Fold Increase in Acetylated α-Tubulin |
| e.g., PC-3 | This compound | Concentration 1 | Value to be determined |
| Concentration 2 | Value to be determined | ||
| Control Inhibitor | Reference Concentration | Reference Value |
Visualizations
Caption: HDAC6 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflows for biochemical and cell-based in vitro assays.
References
Application Notes and Protocols for Hdac6-IN-26 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-26 is a potent and specific inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and the molecular chaperone Heat Shock Protein 90 (HSP90).[1][2][3][4] By deacetylating these targets, HDAC6 plays a crucial role in regulating a variety of cellular processes such as cell motility, protein quality control, and signaling pathways.[2][3][4] Inhibition of HDAC6 has emerged as a promising therapeutic strategy in various diseases, including cancer and neurodegenerative disorders.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological activity and effects on cellular pathways.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the deacetylase activity of HDAC6. This leads to the hyperacetylation of its downstream targets. A primary and well-established biomarker for HDAC6 inhibition is the increased acetylation of α-tubulin at the lysine-40 residue.[1] This modification is associated with increased microtubule stability.
Another key substrate of HDAC6 is HSP90. Inhibition of HDAC6 leads to HSP90 hyperacetylation, which can affect its chaperone function, leading to the destabilization and degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][2][5]
Signaling Pathway
Caption: HDAC6 Signaling Pathway Inhibition by this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 296.29 g/mol | [6] |
| Formula | C13H12N8O | [6] |
| Appearance | Solid | [6] |
| Color | White to off-white | [6] |
| Solubility | DMSO: 100 mg/mL (337.51 mM) | [6] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [6] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [6] |
Table 2: IC50 Values of this compound (Hypothetical Data)
The following data are illustrative. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HeLa | Cervical Cancer | User Determined |
| A549 | Lung Cancer | User Determined |
| MCF-7 | Breast Cancer | User Determined |
| PC-3 | Prostate Cancer | User Determined |
Experimental Protocols
Experimental Workflow
Caption: General Experimental Workflow for this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO at 100 mg/mL (337.51 mM).[6]
-
To prepare a 10 mM stock solution, dissolve 2.96 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: Determination of this compound Activity by Western Blot for Acetylated α-Tubulin
This protocol is a standard method to confirm the inhibitory activity of this compound by measuring the level of its primary substrate, acetylated α-tubulin.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40) antibody
-
Mouse anti-α-Tubulin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-Tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the α-Tubulin loading control.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetylated-α-Tubulin signal to the total α-Tubulin signal.
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC6. The protocols provided herein offer a framework for its application in cell culture to study its effects on α-tubulin acetylation, cell viability, and other downstream cellular processes. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Hdac6-IN-26 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-26 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC primarily localized in the cytoplasm. HDAC6 is implicated in various cellular processes, including protein degradation, cell motility, and microtubule dynamics, making it a significant target in cancer and neurodegenerative disease research. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media, along with protocols for its preparation and use in in-vitro experiments.
Solubility Data
The solubility of this compound has been determined in DMSO. For aqueous-based applications such as cell culture, the recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired culture medium.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| DMSO | 100 | 337.51 | Requires ultrasonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| DMSO | ~3 | 10 | Readily dissolves.[2] |
| Culture Media (e.g., DMEM, RPMI) | Not directly soluble | Not applicable | Prepare a concentrated stock in DMSO and dilute into the aqueous medium. |
Experimental Protocols
Preparation of a Concentrated DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 296.29 g/mol ), weigh out 29.63 mg of the compound.
-
Adding DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1] Intermittent vortexing may aid dissolution.
-
Note: The hygroscopic nature of DMSO can impact solubility; it is recommended to use a fresh, unopened vial of anhydrous DMSO.[1]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays.
Materials:
-
100 mM this compound in DMSO stock solution
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
Sterile polypropylene tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single-use aliquot of the 100 mM this compound DMSO stock solution at room temperature.
-
Calculating Dilutions: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of culture medium with a final this compound concentration of 10 µM:
-
Use the formula: C1V1 = C2V2
-
C1 = 100 mM (Concentration of stock solution)
-
V1 = Volume of stock solution to add
-
C2 = 10 µM (Desired final concentration)
-
V2 = 10 mL (Final volume of culture medium)
-
-
(100,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL
-
-
Serial Dilution (Recommended): To ensure accurate pipetting of small volumes, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of sterile culture medium to get a 100 µM solution.
-
From this 100 µM intermediate solution, add 1 mL to 9 mL of culture medium to achieve the final 10 µM working concentration.
-
-
Direct Dilution: For higher final concentrations, direct dilution may be feasible. Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium.
-
Mixing: Immediately after adding the DMSO stock, vortex or gently invert the tube to ensure homogenous mixing and prevent precipitation of the compound.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the culture medium, typically below 0.5%, as higher concentrations can be toxic to cells. Calculate the final DMSO percentage in your working solution. For the example above (1 µL of stock in 10 mL of media), the final DMSO concentration is 0.01%, which is well tolerated by most cell lines.
-
Use in Experiments: Use the freshly prepared working solution immediately for treating cells.
Caption: Workflow for preparing a working solution of this compound in cell culture medium.
Signaling Pathway Context
This compound exerts its effects by inhibiting the deacetylation of HDAC6 substrates. A primary and well-characterized substrate is α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Stability and Storage
-
Powder: Store this compound powder at -20°C for up to 3 years.
-
DMSO Stock Solution: Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
-
Culture Media Working Solution: It is recommended to prepare fresh working solutions in culture media for each experiment and use them immediately. The stability of this compound in aqueous media over extended periods has not been fully characterized.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in DMSO Stock | Incomplete dissolution or use of hydrated DMSO. | Sonicate for a longer duration. Use a fresh, unopened vial of anhydrous DMSO. |
| Precipitation in Culture Medium | Exceeded solubility limit; poor mixing. | Ensure the final concentration is within the working range for your cell line. Add the DMSO stock to the medium while vortexing. Perform serial dilutions. |
| Cell Toxicity | High final DMSO concentration; compound toxicity. | Ensure the final DMSO concentration is <0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific applications and cell lines.
References
Hdac6-IN-26: Application Notes and Protocols for Optimal Results
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hdac6-IN-26, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines the mechanism of action, protocols for key experiments to assess its efficacy, and guidance on determining the optimal treatment time for achieving desired experimental outcomes.
Introduction to this compound
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its principal targets include α-tubulin and the molecular chaperone Heat shock protein 90 (Hsp90). By deacetylating these substrates, HDAC6 influences microtubule dynamics, cell migration, protein quality control, and signal transduction. Dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor designed for high potency and selectivity for HDAC6.
Mechanism of Action
This compound exerts its effects by binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its substrates. The primary and most well-characterized downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin. Acetylated α-tubulin is a marker of stable microtubules, and its accumulation following this compound treatment can lead to alterations in microtubule-dependent processes such as intracellular transport and cell motility.
Another key substrate of HDAC6 is Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which can impair its chaperone function. This disruption affects the stability and activity of numerous Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.
Determining Optimal Treatment Time
The optimal treatment time for this compound is dependent on the specific cell type, the concentration of the inhibitor, and the biological endpoint being measured. Based on studies of various HDAC6 inhibitors, the effects on α-tubulin acetylation can be observed in as little as 30 minutes, with more substantial effects often seen after several hours of treatment. For downstream effects on cell viability or protein degradation, longer incubation times of 12 to 48 hours are frequently employed.
To determine the optimal treatment time for your specific experimental system, it is highly recommended to perform a time-course experiment.
General Protocol for a Time-Course Experiment:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound.
-
Time Points: Harvest cells at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the desired endpoint at each time point. For example, assess the level of acetylated α-tubulin by Western blot or immunofluorescence.
-
Optimal Time Selection: The optimal treatment time is the point at which the desired effect (e.g., maximal α-tubulin acetylation) is observed.
Data Presentation: Efficacy of HDAC6 Inhibitors
The following table summarizes typical treatment conditions and observed effects for various HDAC6 inhibitors from published literature, which can serve as a guide for designing experiments with this compound.
| Inhibitor | Cell Line | Concentration | Treatment Time | Observed Effect |
| TSA | 293T or NIH-3T3 | 5 µM | 30 min - 4 hr | Increased α-tubulin acetylation[1] |
| Tubastatin A | C2C12 myotubes | 5 µM | 24 hr | Increased α-tubulin acetylation[2] |
| T-3793168 | SCG neurons | 250 nM | 24 hr | Increased α-tubulin acetylation and rescue of axonal transport[3] |
| Tubacin | Cardiomyocytes | 10 µM | 2 hr | Increased α-tubulin acetylation[4] |
| ACY-1215 | Human whole blood | 10-30 µM | 4 hr | Increased α-tubulin acetylation[3] |
| NQN-1 | MV4-11 | 1-5 µM | 3 hr | Induced Hsp90 acetylation[5] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is to determine the level of α-tubulin acetylation in cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration as determined by a time-course experiment. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Immunofluorescence for Acetylated α-Tubulin
This protocol allows for the visualization of changes in microtubule acetylation within cells.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-acetylated-α-tubulin antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90.
Caption: Workflow for Western blot analysis of acetylated α-tubulin.
Caption: Factors influencing the optimal biological effect of this compound.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of Hdac6-IN-26: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the dose-response curve of Hdac6-IN-26, a selective inhibitor of Histone Deacetylase 6 (HDAC6). These guidelines will enable researchers to characterize the potency and cellular effects of this compound, generating crucial data for preclinical and drug development studies.
Introduction to HDAC6 and this compound
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] Key substrates of HDAC6 include α-tubulin, cortactin, and the chaperone protein Hsp90.[2][3] Through its enzymatic activity, HDAC6 is involved in regulating microtubule dynamics, cell migration, protein quality control, and stress responses.[4][5][6] Dysregulation of HDAC6 activity has been implicated in the pathology of cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target.[1][7]
This compound is a small molecule inhibitor designed for high selectivity towards HDAC6. Determining its dose-response curve is a critical step in understanding its pharmacological profile. This involves assessing its potency in biochemical and cellular assays, as well as its effect on cell viability.
Key Concepts in Dose-Response Analysis
A dose-response curve illustrates the relationship between the concentration of a drug and the magnitude of its effect. A key parameter derived from this curve is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.
Experimental Protocols
To comprehensively determine the dose-response curve of this compound, a series of experiments are recommended, progressing from a biochemical assay to cellular assays.
Protocol 1: In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This protocol determines the direct inhibitory effect of this compound on purified HDAC6 enzyme activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound compound
-
Trichostatin A (TSA) or Tubastatin A as a positive control inhibitor
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[8]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 nM to 100 µM. Further dilute the compound in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Reaction:
-
Add 40 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or control (DMSO, TSA/Tubastatin A) to the respective wells.
-
Add 5 µL of diluted recombinant HDAC6 enzyme to each well (except for the no-enzyme control). .
-
-
Substrate Addition:
-
Reaction Termination and Development:
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cellular α-Tubulin Acetylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.[12][13]
Materials:
-
Cell line expressing HDAC6 (e.g., HeLa, U-87 MG)[14]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for acetylated-α-tubulin and total α-tubulin.
-
Normalize the acetylated-α-tublin signal to the total α-tubulin signal for each sample.
-
Plot the fold-change in normalized acetylated-α-tubulin levels against the this compound concentration to generate a dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT or CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability, which is essential for establishing a therapeutic window.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[17]
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[18]
-
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[19] Then, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).[17]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (or GI50, the concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM)[20][21][22][23] |
| This compound | HDAC6 | Enzymatic (Fluoro) | TBD |
| Tubastatin A | HDAC6 | Enzymatic (Fluoro) | TBD |
| TSA | Pan-HDAC | Enzymatic (Fluoro) | TBD |
TBD: To be determined by the experiment.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |
| HeLa | Cellular Acetylation (WB) | Acetylated α-tubulin | TBD |
| U-87 MG | Cellular Acetylation (WB) | Acetylated α-tubulin | TBD |
EC50: Half-maximal effective concentration.
Table 3: Cytotoxicity/Antiproliferative Effects of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50/GI50 (µM)[14] |
| HeLa | MTT/CCK-8 | 72 | TBD |
| U-87 MG | MTT/CCK-8 | 72 | TBD |
Signaling Pathway Context
Conclusion
By following these detailed protocols, researchers can effectively determine the dose-response curve of this compound. This will provide a comprehensive understanding of its biochemical potency, cellular activity, and cytotoxic effects, which are essential for its continued development as a potential therapeutic agent. The combination of in vitro enzymatic assays, cellular target engagement, and cell viability studies will yield a robust dataset to guide future preclinical and clinical investigations.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysferlin Interacts with Histone Deacetylase 6 and Increases alpha-Tubulin Acetylation | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase 6 (HDAC6) is an independent deacetylase for alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Hdac6-IN-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vivo administration of Hdac6-IN-26, a potent inhibitor of histone deacetylase 6 (HDAC6). Due to the current lack of publicly available in vivo studies specifically utilizing this compound, this protocol is based on established methodologies for other selective HDAC6 inhibitors and the manufacturer's formulation guidelines. Researchers should consider this a foundational protocol that requires optimization for specific animal models and experimental goals. The provided information is intended for preclinical research purposes only.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Its dysregulation has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders. Selective inhibition of HDAC6 is a promising therapeutic strategy, and this compound has been identified as a potent and selective inhibitor in vitro. These application notes provide a comprehensive guide for its in vivo evaluation.
Data Presentation
The following table summarizes typical quantitative data for in vivo studies of selective HDAC6 inhibitors. Note: These values are derived from studies with other HDAC6 inhibitors and should be used as a starting point for this compound, requiring empirical determination for this specific compound.
| Parameter | Value | Species | Administration Route | Reference Compound(s) |
| Dosage Range | 10 - 100 mg/kg | Mouse | Intraperitoneal (i.p.), Oral (p.o.) | ACY-1215, Tubastatin A |
| Dosing Frequency | Daily (QD) or Every Other Day (QOD) | Mouse | i.p., p.o. | ACY-1215, Tubastatin A |
| Maximum Tolerated Dose (MTD) | To be determined | Mouse/Rat | i.p., p.o. | Not Available for this compound |
| Pharmacokinetic (PK) Parameters | ||||
| Tmax (Time to max concentration) | To be determined | Mouse/Rat | i.p., p.o. | Not Available for this compound |
| Cmax (Max concentration) | To be determined | Mouse/Rat | i.p., p.o. | Not Available for this compound |
| Half-life (t1/2) | To be determined | Mouse/Rat | i.p., p.o. | Not Available for this compound |
| Pharmacodynamic (PD) Marker | Increased acetylated α-tubulin | Mouse/Rat | i.p., p.o. | ACY-1215, Tubastatin A |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended formulation for preparing this compound for in vivo administration is as follows.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Preparation of a 2.5 mg/mL Solution:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Use of a freshly opened bottle of DMSO is recommended as it is hygroscopic. Gentle heating and/or sonication can be used to aid dissolution.
-
To prepare the final working solution, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final 2.5 mg/mL solution:
-
Start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.
In Vivo Administration Protocol (General Guidance)
This protocol provides a general workflow for a typical in vivo efficacy study in a mouse xenograft model. Dosages and schedules need to be optimized.
Animal Model:
-
Athymic nude mice (or other appropriate strain for the disease model)
-
Age: 6-8 weeks
-
Acclimatize animals for at least one week before the start of the experiment.
Experimental Groups:
-
Vehicle Control: Administer the formulation vehicle without this compound.
-
This compound Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg).
Procedure:
-
Tumor Implantation (if applicable): Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into control and treatment groups.
-
Dosing:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage.
-
Dosing volume should be based on the weight of the animal (e.g., 10 mL/kg).
-
Administer daily or as determined by preliminary tolerability studies.
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specified time points), collect tumors and/or other tissues.
-
Analyze tissue lysates by Western blot for levels of acetylated α-tubulin to confirm target engagement.
-
-
Efficacy Evaluation:
-
Compare tumor growth rates between vehicle and treatment groups.
-
Evaluate other relevant endpoints such as survival.
-
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Application Notes and Protocols for Hdac6-IN-26 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC6 and its Role in Cancer
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb of the HDAC family.[1][2] Unlike other HDACs that predominantly target histone proteins within the nucleus to regulate gene expression, HDAC6 deacetylates a variety of non-histone substrates.[1][2] These substrates include key proteins involved in crucial cellular processes such as cell proliferation, metastasis, invasion, and mitosis, making HDAC6 a compelling target in cancer therapy.[3][4] Key substrates of HDAC6 include α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[4] By regulating these proteins, HDAC6 influences microtubule dynamics, cell motility, and protein quality control, all of which are critical for tumor progression.[2][4] Overexpression of HDAC6 has been observed in various malignancies, including breast, liver, bladder, and colorectal cancers, as well as neuroblastoma.[1]
Hdac6-IN-26: A Potent and Selective HDAC6 Inhibitor
This compound (also referred to as compound 23) is a potent and selective inhibitor of HDAC6.[3][5][6][7][8][9][10] It belongs to a class of 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivatives, which are non-hydroxamic acid inhibitors of HDAC6.[3] A 2023 study by Ripa et al. in the Journal of Medicinal Chemistry characterized a series of these DFMO compounds, including this compound, as being selective and demonstrating high oral bioavailability and low in vivo clearance in preclinical models, suggesting their utility for in vivo studies in rats and mice.[3]
Disclaimer: While the aforementioned publication indicates the suitability of this compound for in vivo studies, specific quantitative data and detailed experimental protocols from xenograft models using this particular compound are not publicly available in the search results. This information is likely contained within the full scientific publication, which could not be accessed. Therefore, the following sections provide a generalized application note and protocol for the use of a selective HDAC6 inhibitor in xenograft models, based on publicly available information for other well-characterized HDAC6 inhibitors. This should serve as a comprehensive guide for researchers designing their own studies.
General Application Note and Protocol for HDAC6 Inhibitors in Xenograft Models
This section outlines a representative approach for evaluating the anti-tumor efficacy of a selective HDAC6 inhibitor in a cancer xenograft model.
Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Xenograft Models
The following table summarizes representative quantitative data from preclinical studies of various selective HDAC6 inhibitors in different cancer xenograft models. This data is provided for comparative purposes to guide dose selection and expected outcomes.
| Inhibitor | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ACY-1215 | Multiple Myeloma | MM.1S | CB-17 SCID mice | 50 mg/kg, oral, daily | Significant delay in tumor growth and prolonged survival (in combination with bortezomib) | [9] |
| ACY-1215 | Diffuse Large B-Cell Lymphoma | OCI-Ly10 | SCID-beige mice | 50 mg/kg, oral, daily | Significant delay in tumor growth and prolonged survival (in combination with bortezomib) | [4] |
| Ricolinostat | Breast Cancer | MDA-MB-231 | Nude mice | Not specified | Synergistic tumor growth inhibition with nab-paclitaxel | |
| Dual HDAC6/LSD1 inhibitor (15) | Erythroleukemia | HEL92.1.7 | Mouse | 25-50 mg/kg | 76-91% TGI | [5] |
| Dual HDAC6/LSD1 inhibitor (15) | Multiple Myeloma | MM.1S | Mouse | 12.5 mg/kg | 23% TGI (single agent), 82% (with bortezomib), 60% (with pomalidomide) | [5] |
Experimental Protocols
The following is a detailed, generalized protocol for a typical xenograft study to evaluate the efficacy of an HDAC6 inhibitor.
1. Cell Culture
-
Cell Line Selection: Choose a cancer cell line known to overexpress HDAC6 or to be sensitive to HDAC6 inhibition in vitro. Examples include multiple myeloma (e.g., MM.1S), diffuse large B-cell lymphoma (e.g., OCI-Ly10), or breast cancer (e.g., MDA-MB-231) cell lines.[5][9]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% using a method like trypan blue exclusion before implantation.
2. Animal Model
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of the human tumor xenograft.
-
Acclimatization: Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
Housing: House the animals in sterile conditions with access to autoclaved food and water ad libitum.
3. Tumor Cell Implantation
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration. For some cell lines, mixing with Matrigel may enhance tumor take rate and growth.
-
Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
5. Drug Formulation and Administration
-
Formulation: Prepare the HDAC6 inhibitor formulation according to the manufacturer's instructions or as described in the literature. A common vehicle for oral administration of small molecule inhibitors is a solution of DMSO, PEG300, Tween-80, and saline.[7]
-
Dosing and Schedule: Based on preliminary studies or literature data for similar compounds, determine the dose and schedule. For example, oral administration of 25-50 mg/kg daily is a common starting point for many HDAC6 inhibitors.[5][9]
-
Administration Route: Administer the drug via the intended clinical route, which is often oral (p.o.) gavage for small molecule inhibitors. The control group should receive the vehicle only.
6. Efficacy Endpoints and Monitoring
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Survival: In some studies, overall survival may be a key endpoint.
-
Study Termination: Euthanize the animals when tumors reach a predetermined maximum size, or if they show signs of significant distress or weight loss, in accordance with institutional animal care and use committee (IACUC) guidelines.
7. Pharmacodynamic and Pharmacokinetic Analyses
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis.
-
Pharmacodynamics (PD): To confirm target engagement, analyze the acetylation of HDAC6 substrates like α-tubulin in tumor lysates via Western blot or immunohistochemistry. An increase in acetylated α-tubulin is a common biomarker for HDAC6 inhibition.[9]
-
Pharmacokinetics (PK): Collect blood samples at various time points after drug administration to determine the plasma concentration of the inhibitor and its pharmacokinetic profile.
Visualizations
HDAC6 Signaling Pathway and Therapeutic Intervention
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism | CoLab [colab.ws]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 7. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - 科研通 [ablesci.com]
- 8. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 10. Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Hdac6-IN-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to Hdac6-IN-26, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The provided protocols and data presentation formats are designed to facilitate the assessment of this compound's effects on key cellular processes, including apoptosis, cell cycle progression, and the expression of specific protein markers.
Introduction to this compound and its Cellular Effects
This compound is a chemical probe that specifically targets HDAC6, a unique class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily act on histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and the chaperone protein HSP90.[1][2] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates, impacting various cellular functions.
Inhibition of HDAC6 has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells.[2][3][4] Furthermore, HDAC6 plays a crucial role in regulating the immune system, and its inhibition can modulate inflammatory responses.[5][6][7] Flow cytometry is an indispensable tool for quantifying these cellular changes at a single-cell level, providing valuable insights into the mechanism of action of this compound.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize expected quantitative outcomes from flow cytometry analyses after treating various cell lines with HDAC6 inhibitors. These tables are provided as a reference to aid in experimental design and data interpretation.
Table 1: Induction of Apoptosis by HDAC6 Inhibition
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control | Reference |
| Retinoblastoma | WT161 | 1 | 48 | ~25% | ~5 | [3] |
| Retinoblastoma | WT161 | 2 | 48 | ~40% | ~8 | [3] |
| Renal Cell Carcinoma | HDACi F | 10 | 48 | Increased sub-G1 population | Not specified | [8] |
| Pancreatic Cancer (PANC-1) | MPK544 | 1 | 48 | ~20% (Early & Late) | ~2 | [9] |
| Prostate Cancer (LNCaP) | PAC-320 | 5 | 48 | ~30% | ~6 | [4][10] |
| Prostate Cancer (DU145) | PAC-320 | 5 | 48 | ~25% | ~5 | [4][10] |
Table 2: Cell Cycle Arrest Induced by HDAC6 Inhibition
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Cells in G2/M Phase | Fold Change vs. Control | Reference |
| Prostate Cancer (LNCaP) | PAC-320 | 5 | 48 | ~40% | ~2 | [10] |
| Prostate Cancer (DU145) | PAC-320 | 5 | 48 | ~35% | ~1.8 | [10] |
| Pancreatic Cancer (PANC-1) | MPK544 | 1 | 48 | Increased G2/M population | 1.6 | [9] |
| Breast Cancer (MCF-7) | HDAC6 siRNA | - | - | Increased G0/G1 population | Not specified | [2] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by HDAC6 inhibition and a general experimental workflow for flow cytometry analysis.
Caption: this compound inhibits HDAC6, leading to downstream effects.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
The following are detailed protocols for key flow cytometry-based assays to assess the effects of this compound.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Intracellular Staining for Acetylated α-Tubulin
This protocol is designed to measure the direct downstream effect of HDAC6 inhibition by quantifying the level of acetylated α-tubulin.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Centrifuge and wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash the cells once with PBS containing 1% BSA (Wash Buffer).
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the primary antibody against acetylated α-tubulin at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells twice with Wash Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Wash Buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Analysis: Resuspend the cells in 500 µL of PBS and analyze on a flow cytometer. The mean fluorescence intensity (MFI) will indicate the level of acetylated α-tubulin.
These protocols provide a solid foundation for investigating the cellular effects of this compound. Researchers should optimize parameters such as inhibitor concentration, treatment duration, and antibody titers for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of down-regulation of HDAC6 expression on biological behavior of breast cancer cells and its mechanism [zpwz.net]
- 3. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avstera.com [avstera.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. HDAC6-dependent deacetylation of TAK1 enhances sIL-6R release to promote macrophage M2 polarization in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac6-IN-26
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Hdac6-IN-26 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document provides essential information regarding its stability, storage, and handling, along with protocols for its application in research settings. The provided guidelines are crucial for ensuring the integrity and activity of the compound for reliable and reproducible experimental outcomes.
II. Stability and Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the compound in its solid form and as a stock solution.
Table 1: Storage Conditions for this compound Powder
| Storage Temperature | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short-term storage. |
Table 2: Storage Conditions for this compound in Solvent
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1] |
III. Experimental Protocols
A. Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration and volume, calculate the required mass of this compound. The molecular weight of this compound is 296.29 g/mol .
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution, dissolve 2.96 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for up to 6 months.[1]
B. General Protocol for In Vivo Formulation
Objective: To prepare a formulation of this compound suitable for in vivo administration.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
Prepare a fresh working solution on the day of use.
-
To prepare a 2.5 mg/mL working solution, start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
This will yield a final volume of 1 mL with a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Use of an ultrasonic bath may be necessary to achieve a clear solution.
Note: This is a general protocol and the final formulation may need to be optimized based on the specific animal model and administration route.
IV. Signaling Pathways and Experimental Workflows
A. HDAC6 Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic deacetylase that targets several non-histone proteins, playing a crucial role in various cellular processes. Its inhibition by this compound can modulate these pathways, which are implicated in diseases such as cancer and neurodegenerative disorders.
Caption: Key signaling pathways modulated by HDAC6 activity.
B. Experimental Workflow for Stability Assessment
To ensure the reliability of experimental data, the stability of this compound under various stress conditions should be evaluated. A forced degradation study is a common approach to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Caption: Workflow for a forced degradation study of this compound.
References
Hdac6-IN-26: Application Notes and Protocols for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs, HDAC6 possesses two catalytic domains and a zinc-finger ubiquitin-binding domain, allowing it to deacetylate non-histone substrates such as α-tubulin, HSP90, and cortactin. The diverse functions of HDAC6 are intricately linked to its interactions with a multitude of proteins. Consequently, the modulation of these protein-protein interactions (PPIs) through selective inhibitors is a key strategy for investigating cellular signaling pathways and for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.
Hdac6-IN-26, also known as compound 23 from Ripa et al. (2023), is a potent and highly selective inhibitor of HDAC6.[1][2][3][4] It belongs to a class of 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivatives that act as mechanism-based, slow-binding substrate analogs of HDAC6.[1][2][5] Its high selectivity and bioavailability make it an excellent tool for studying the specific roles of HDAC6 in cellular processes, including its involvement in protein-protein interaction networks.
These application notes provide detailed protocols for utilizing this compound to investigate protein-protein interactions through co-immunoprecipitation (Co-IP), pull-down assays, and proximity ligation assays (PLA).
Data Presentation
Inhibitor Specifications and Efficacy
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound (compound 23) | HDAC6 | 2 | >10,000-fold vs. other HDAC subtypes | [2] |
Note: IC50 values can vary depending on the assay conditions. The value presented is from the primary literature describing the compound.
Signaling Pathways and Experimental Workflows
HDAC6 Signaling and Regulation
HDAC6's function is regulated by and influences a complex network of protein interactions. Its deacetylation of key substrates has profound effects on major cellular pathways.
Caption: Overview of key HDAC6 substrates and their downstream cellular functions.
Experimental Workflow for Studying PPIs with this compound
The general workflow for investigating the effect of this compound on a specific protein-protein interaction involves cell treatment, lysis, the chosen interaction assay, and subsequent analysis.
Caption: A generalized workflow for investigating PPIs using this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate a Predicted Interaction
This protocol is designed to determine if this compound modulates the interaction between a "bait" protein and a "prey" protein.
Materials:
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Cell line expressing the proteins of interest
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against the "bait" protein for immunoprecipitation
-
Antibodies against the "bait" and "prey" proteins for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 4-24 hours). The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
Incubate a standardized amount of protein (e.g., 500 µg - 1 mg) with the "bait" antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins and a portion of the input lysate by SDS-PAGE and Western blotting using antibodies against the "bait" and "prey" proteins.
-
Expected Results: A change in the amount of co-immunoprecipitated "prey" protein in the this compound treated sample compared to the DMSO control will indicate that the inhibitor modulates the interaction.
Pull-Down Assay to Identify Novel Interacting Partners
This protocol is useful for identifying unknown proteins that interact with a protein of interest in an HDAC6-dependent manner.
Materials:
-
This compound
-
Purified "bait" protein fused with an affinity tag (e.g., GST, His)
-
Affinity beads (e.g., Glutathione-agarose for GST-tagged proteins, Ni-NTA agarose for His-tagged proteins)
-
Cell lysate from cells treated with this compound or DMSO
-
Pull-down binding/wash buffer (similar to Co-IP buffer, may require optimization)
-
Elution buffer (specific to the affinity tag)
-
SDS-PAGE and mass spectrometry reagents
Protocol:
-
Bait Protein Immobilization:
-
Incubate the purified tagged "bait" protein with the corresponding affinity beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Cell Treatment and Lysis:
-
Prepare cell lysates from this compound and DMSO-treated cells as described in the Co-IP protocol.
-
-
Binding:
-
Incubate the immobilized bait protein with the cell lysates (e.g., 1-2 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with pull-down wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins using an appropriate elution buffer (e.g., reduced glutathione for GST-tags, imidazole for His-tags).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting for known interactors.
-
For identification of novel interactors, perform in-gel digestion of unique bands followed by mass spectrometry.
-
Expected Results: Proteins that are differentially present in the eluates from this compound-treated versus DMSO-treated lysates are potential interacting partners whose association is modulated by HDAC6 activity.
Proximity Ligation Assay (PLA) for In Situ Visualization of PPIs
PLA allows for the visualization and quantification of protein-protein interactions within fixed cells, providing spatial context.
Materials:
-
This compound
-
Cells grown on coverslips
-
Formaldehyde or methanol for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Primary antibodies against the two proteins of interest, raised in different species (e.g., rabbit and mouse)
-
Commercial PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips with this compound or DMSO.
-
Fix the cells (e.g., 4% formaldehyde for 15 minutes at room temperature).
-
Permeabilize the cells if the target proteins are intracellular.
-
-
PLA Protocol:
-
Follow the manufacturer's instructions for the commercial PLA kit. This typically involves:
-
Blocking the samples.
-
Incubating with the two primary antibodies simultaneously.
-
Incubating with the PLA probes (secondary antibodies with attached DNA oligonucleotides).
-
Ligating the DNA oligonucleotides to form a circular template if the probes are in close proximity (<40 nm).
-
Amplifying the circular DNA template via rolling circle amplification.
-
Detecting the amplified DNA with fluorescently labeled oligonucleotides.
-
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. Each fluorescent spot represents a protein-protein interaction event.
-
Quantify the number of PLA signals per cell or per nucleus using image analysis software.
-
Expected Results: A significant difference in the number of PLA signals per cell between this compound-treated and DMSO-treated samples indicates that HDAC6 activity influences the proximity and, by extension, the interaction of the two target proteins.
Caption: Schematic of the Proximity Ligation Assay (PLA) principle.
Conclusion
This compound is a valuable chemical probe for dissecting the role of HDAC6 in mediating protein-protein interactions. The protocols provided herein offer robust frameworks for confirming predicted interactions, identifying novel binding partners, and visualizing these interactions within the cellular context. Appropriate controls, including vehicle controls and potentially the use of a less active structural analog of the inhibitor, are crucial for rigorous data interpretation. The combination of these biochemical and in situ approaches will enable a deeper understanding of the complex regulatory functions of HDAC6.
References
- 1. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac6-IN-26 Concentration for Cell Viability
Welcome to the technical support center for Hdac6-IN-26. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of this compound while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase. Its substrates are mainly non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. The acetylation of α-tubulin affects microtubule stability and dynamics, while Hsp90 hyperacetylation can disrupt its chaperone activity, leading to the degradation of its client proteins, many of which are involved in cell survival and proliferation pathways.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
As there is limited published data on the specific IC50 values of this compound across different cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A broad range of concentrations should be tested initially, for example, from 1 nM to 100 µM, using serial dilutions (e.g., half-log or log dilutions). This will help in identifying a narrower, effective concentration range for subsequent experiments.
Q3: How can I determine the optimal concentration of this compound that inhibits HDAC6 activity without causing significant cell death?
The optimal concentration will be a balance between achieving the desired biological effect (HDAC6 inhibition) and maintaining cell viability. This can be determined by performing two parallel assays:
-
A cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) to assess the cytotoxic effects of a range of this compound concentrations.
-
A target engagement assay to measure the extent of HDAC6 inhibition. This is often done by Western blotting for acetylated α-tubulin, a direct substrate of HDAC6. An increase in acetylated α-tubulin indicates HDAC6 inhibition.
The optimal concentration will be the one that shows a significant increase in acetylated α-tubulin with minimal impact on cell viability (e.g., >80-90% viability).
Q4: What are the common solvents for dissolving this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death Even at Low Concentrations | Cell line is highly sensitive to HDAC6 inhibition or the compound. | Use a wider range of lower concentrations (e.g., picomolar to low nanomolar). Shorten the incubation time. Ensure the solvent (DMSO) concentration is not toxic to the cells. |
| No Inhibition of HDAC6 Observed (No increase in acetylated α-tubulin) | Concentration of this compound is too low. The inhibitor has degraded. The antibody for acetylated α-tubulin is not working. | Increase the concentration range of this compound. Prepare fresh stock solutions of the inhibitor. Use a new or validated antibody for acetylated α-tubulin and include appropriate positive and negative controls in your Western blot. |
| Inconsistent Results Between Replicate Experiments | Inconsistent cell seeding density. Variability in drug preparation. Pipetting errors. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and proper pipetting techniques. |
| High Background in Cell Viability Assay | Contamination of cell culture. Reagent issues (e.g., precipitation of MTT formazan). | Regularly check cell cultures for contamination. Ensure proper sterile techniques. Use fresh, properly stored assay reagents and follow the manufacturer's protocol carefully. |
| Unexpected Morphological Changes in Cells | Cytotoxic effects of the compound. Off-target effects. | Document any morphological changes with microscopy. Correlate these changes with the concentration of this compound and cell viability data. Consider that these changes might be part of the inhibitor's mechanism of action. |
Data Presentation
Summarize your experimental findings in a clear and organized table. This will allow for easy comparison of the effects of different concentrations of this compound.
Table 1: Example Data Summary for this compound Optimization
| This compound Concentration | Cell Viability (%) | Fold Change in Acetylated α-tubulin (Normalized to Control) | Observations (e.g., Morphological Changes) |
| 0 µM (Vehicle Control) | 100 | 1.0 | Normal cell morphology |
| 0.01 µM | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
(Users should populate this table with their own experimental data.)
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that results in a 50% reduction in cell viability (IC50) and to identify a non-toxic concentration range.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control and wells with medium only (as a blank).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing HDAC6 Inhibition by Western Blotting for Acetylated α-tubulin
Objective: To determine the concentration of this compound that effectively inhibits HDAC6, as indicated by an increase in acetylated α-tubulin.
Materials:
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (determined from the viability assay to be non-toxic to minimally toxic) and a vehicle control for a desired time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.
-
Calculate the fold change in acetylated α-tubulin relative to the vehicle control.
-
Visualizations
Hdac6-IN-26 off-target effects to consider
Disclaimer: Specific off-target data for Hdac6-IN-26 is not publicly available. This guide is based on the known selectivity and off-target profiles of the broader class of HDAC6 inhibitors and provides a framework for troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides guidance for researchers and drug development professionals encountering unexpected results or seeking to characterize the specificity of this compound in their experiments.
FAQ 1: My cells are showing a phenotype that I can't explain by HDAC6 inhibition alone. What could be the cause?
Answer:
Unexpected phenotypes can arise from off-target effects. While many HDAC6 inhibitors are designed for selectivity, they can interact with other proteins, especially at higher concentrations. Potential sources of off-target effects include:
-
Inhibition of other HDAC isoforms: Although designed for HDAC6 selectivity, this compound may inhibit other HDACs to some extent. Class I HDACs (HDAC1, HDAC2, HDAC3) are common off-targets to consider.
-
Interaction with non-HDAC proteins: Some classes of HDAC inhibitors have been shown to interact with other enzymes. For instance, hydroxamate-based inhibitors have been reported to bind to metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1]
-
Modulation of complex signaling pathways: HDAC6 is a key regulator of various cellular processes.[2] Its inhibition can lead to downstream effects that are not immediately obvious. For example, HDAC6 modulates the activity of HSP90, which in turn has a multitude of client proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting HDAC6 in your experimental system. A western blot for acetylated α-tubulin, a primary substrate of HDAC6, is a standard method.
-
Titrate Your Inhibitor: Perform a dose-response curve to determine the minimal effective concentration for HDAC6 inhibition. Unexpected phenotypes are more likely at higher concentrations where off-target engagement is more probable.
-
Use a Structurally Different HDAC6 Inhibitor: If possible, repeat key experiments with a structurally unrelated HDAC6 inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect of HDAC6 inhibition. If the phenotype is not replicated, it may be an off-target effect specific to this compound.
-
Rescue Experiment: If you can express a drug-resistant mutant of HDAC6, this can help to confirm if the phenotype is on-target.
FAQ 2: How can I determine the selectivity profile of this compound in my system?
Answer:
Determining the selectivity profile of your inhibitor is crucial for interpreting your results. Here are some approaches:
-
In Vitro Profiling: The most direct way is to perform an in vitro enzymatic assay against a panel of purified HDAC isoforms. This will provide IC50 values for each isoform, allowing you to quantify the selectivity.
-
Cell-Based Assays: You can assess isoform selectivity in a cellular context by measuring the acetylation of isoform-specific substrates. For example, hyperacetylation of histone H3 is often used as a marker for Class I HDAC inhibition.[3]
Experimental Workflow for Cellular Selectivity:
Caption: Workflow for assessing cellular selectivity of an HDAC6 inhibitor.
FAQ 3: What are the known off-target signaling pathways that could be affected?
Answer:
Inhibition of HDAC6 can have cascading effects on several signaling pathways, which could be considered indirect off-target effects. Key pathways to consider include:
-
HSP90 Chaperone Activity: HDAC6 deacetylates HSP90, which is crucial for its chaperone function. Inhibition of HDAC6 can lead to HSP90 hyperacetylation, destabilizing its client proteins, many of which are oncoproteins.[4]
-
STAT3 Signaling: HDAC6 can modulate the expression of PD-L1 via the STAT3 signaling pathway, suggesting a role in immunoregulation.[5]
-
AKT Signaling: In some cell types, HDAC6 has been shown to regulate the kinase activity of AKT.[6]
-
Protein Degradation and Autophagy: HDAC6 is involved in the aggresome-autophagy pathway for clearing misfolded proteins.[7] Interference with this pathway can have broad cellular consequences.
Potential Off-Target Signaling Cascade:
Caption: Potential direct and downstream effects of an HDAC6 inhibitor.
Quantitative Data: Selectivity of Known HDAC6 Inhibitors
To provide context, the following table summarizes the selectivity of several well-characterized HDAC6 inhibitors against other HDAC isoforms. This illustrates the range of selectivities that can be achieved and highlights that even "selective" inhibitors can have activity against other isoforms.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 (fold) | Selectivity vs. HDAC2 (fold) | Selectivity vs. HDAC3 (fold) | Reference |
| MPTOG211 | 0.29 | >1000 | >1000 | >1000 | [8] |
| Tubastatin A | 15 | >1000 | >1000 | >1000 | [8] |
| ACY-1215 | 5 | 10 | - | - | |
| Compound 3 | 5.1 | ~30 | - | - | [8] |
| W-2 | 21 | 153 | 60 | 63 | [8] |
Note: Selectivity is calculated as IC50 (off-target) / IC50 (HDAC6). A higher fold value indicates greater selectivity for HDAC6.
Experimental Protocols
Protocol 1: Western Blot for On-Target (α-tubulin) and Off-Target (Histone H3) Acetylation
Objective: To assess the cellular activity and selectivity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40)
-
Anti-α-tubulin
-
Anti-acetylated-Histone H3 (Lys9)
-
Anti-Histone H3
-
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a concentration range of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities for acetylated proteins and normalize to the total protein levels.
Protocol 2: Kinase Profiling Assay
Objective: To screen this compound against a panel of kinases to identify potential off-target kinase interactions.
Note: This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide this compound at a specified concentration.
-
Assay Performance: The compound is tested against a large panel of purified kinases (e.g., >400) at a fixed ATP concentration. The activity of each kinase is measured in the presence of the compound.
-
Data Analysis: The percent inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 10 µM).
-
Follow-up: For any identified hits, IC50 values should be determined to confirm the potency of the off-target interaction.
Logical Flow for Kinase Off-Target Investigation:
Caption: A logical workflow for investigating potential kinase off-target effects.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetals.org [targetals.org]
- 7. researchgate.net [researchgate.net]
- 8. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-26 and Tubulin Acetylation Assays
Welcome to the technical support center for researchers using Hdac6-IN-26. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in tubulin acetylation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as compound 23 in Ripa et al., 2023) is a potent and selective, non-hydroxamic acid inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm. By inhibiting HDAC6, this compound is expected to lead to an accumulation of acetylated α-tubulin, a post-translational modification associated with microtubule stability and regulation of cellular processes like intracellular transport. Notably, this compound belongs to a class of 2-(difluoromethyl)-1,3,4-oxadiazoles that act as mechanism-based, essentially irreversible inhibitors of HDAC6.[1]
Q2: I treated my cells with this compound, but I am not observing an increase in tubulin acetylation. What could be the reason?
Several factors could contribute to the lack of an observable increase in tubulin acetylation. These can be broadly categorized into issues with the compound itself, the experimental conditions, or the detection method. This guide provides a systematic approach to troubleshooting this specific issue. Please refer to the detailed troubleshooting guide below.
Q3: What is the recommended concentration range and treatment time for this compound?
The optimal concentration and treatment time are cell-type dependent. For novel inhibitors like this compound, it is recommended to perform a dose-response and time-course experiment. Based on published data for other selective HDAC6 inhibitors, a starting point for concentration could be in the nanomolar to low micromolar range. Treatment times can vary from a few hours to 24 hours. For instance, clear dose-response effects for some novel HDAC6 inhibitors have been observed between 10 nM and 30 µM with a 4-hour incubation.[2]
Q4: Is this compound selective for HDAC6?
Yes, this compound is reported to be a selective inhibitor of HDAC6. High selectivity is crucial as pan-HDAC inhibitors will affect the acetylation of histones and other proteins, which can confound the interpretation of results focused on tubulin acetylation.
Q5: What are appropriate positive and negative controls for my experiment?
-
Positive Control (Compound): Use a well-characterized HDAC6 inhibitor known to robustly increase tubulin acetylation, such as Tubastatin A or Trichostatin A (TSA).
-
Negative Control (Compound): If available, a structurally similar but inactive analog of this compound would be ideal.
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Untreated Control: Cells that have not been treated with any compound.
Troubleshooting Guide: No Observed Increase in Tubulin Acetylation
This guide is designed to help you systematically identify the potential cause for the lack of expected results when using this compound.
Step 1: Verify Compound Integrity and Handling
| Question | Possible Cause | Recommended Action |
| Is the this compound stock solution correctly prepared and stored? | Improper storage (e.g., wrong temperature, light exposure) or repeated freeze-thaw cycles can lead to compound degradation. The supplier recommends storing the stock solution at -80°C for up to 6 months or -20°C for 1 month. | Prepare fresh stock solutions from the solid compound. Aliquot the stock solution to minimize freeze-thaw cycles. Store as recommended by the supplier. |
| Was the compound fully dissolved in the stock solution and diluted properly in the culture medium? | Precipitation of the compound in the stock solution or upon dilution in aqueous media will lead to a lower effective concentration. | Visually inspect the stock solution for any precipitate. When diluting in cell culture medium, ensure thorough mixing. Consider the final solvent concentration and its potential effects on cell viability. |
Step 2: Optimize Experimental Conditions
| Question | Possible Cause | Recommended Action |
| Are the concentration and treatment time appropriate for your cell line? | The potency of HDAC6 inhibitors can vary significantly between different cell lines. The chosen concentration might be too low, or the treatment time too short to induce a detectable increase in tubulin acetylation. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM). Also, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration. |
| Is the cell density optimal? | Very high or very low cell densities can affect cellular metabolism and drug response. | Ensure you are using a consistent and optimal cell density for your experiments. |
| Does your cell line express sufficient levels of HDAC6? | Some cell lines may have very low endogenous expression of HDAC6, making it difficult to observe the effects of its inhibition. | Check the literature or databases like the Human Protein Atlas for HDAC6 expression levels in your cell line. If possible, confirm HDAC6 expression by Western blot. |
Step 3: Validate the Detection Method (Western Blot)
| Question | Possible Cause | Recommended Action |
| Are the primary antibodies for acetylated α-tubulin and total α-tubulin working correctly? | The antibodies may be of poor quality, expired, or used at a suboptimal dilution. | Use antibodies that are well-validated for Western blotting. Include a positive control lysate from cells treated with a known HDAC6 inhibitor (e.g., Tubastatin A) to confirm antibody performance. Optimize the antibody dilutions. |
| Is the protein extraction method appropriate? | Inefficient lysis or protein degradation can lead to weak or no signal. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
| Is the Western blot transfer efficient? | Inefficient transfer of proteins from the gel to the membrane can result in weak signals. | Check the transfer efficiency using a Ponceau S stain on the membrane after transfer. |
| Is the detection system sensitive enough? | The chemiluminescent substrate may be expired or not sensitive enough to detect subtle changes. | Use a fresh, high-sensitivity ECL substrate. |
Comparative Data of HDAC6 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used HDAC6 inhibitors. This data can be used as a reference for designing experiments and interpreting results.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile | Reference |
| This compound (Compound 23) | Data not publicly available in searches. | Selective for HDAC6. | Ripa L et al., 2023 |
| Tubastatin A | ~15 | Highly selective for HDAC6 over Class I HDACs. | |
| Ricolinostat (ACY-1215) | ~5 | Selective for HDAC6. | |
| Trichostatin A (TSA) | ~0.5 | Pan-HDAC inhibitor. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the HDAC6 signaling pathway and a recommended experimental workflow for troubleshooting.
Caption: Diagram of HDAC6-mediated deacetylation of α-tubulin and its inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments where this compound does not produce the expected increase in tubulin acetylation.
Experimental Protocol: Western Blot for Tubulin Acetylation
This protocol provides a general guideline for assessing changes in α-tubulin acetylation via Western blotting.
1. Cell Lysis and Protein Extraction
-
Culture and treat cells with this compound, a positive control (e.g., Tubastatin A), and a vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (a 10% or 12% gel is suitable).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
3. Stripping and Re-probing for Total α-Tubulin
-
After imaging, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block as described in step 5.
-
Incubate the membrane with a primary antibody against total α-tubulin (e.g., clone DM1A).
-
Repeat steps 7-10 to detect the total α-tublin signal.
4. Data Analysis
-
Quantify the band intensities for both acetylated α-tubulin and total α-tubulin using image analysis software (e.g., ImageJ).
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample to account for any loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Hdac6-IN-26 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Hdac6-IN-26. Designed for researchers, scientists, and drug development professionals, this resource offers detailed protocols and data interpretation guidance to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[3][4] Its main substrates are non-histone proteins such as α-tubulin, HSP90, and cortactin.[5][6][7] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes.[5]
Q2: What are the downstream effects of HDAC6 inhibition by this compound?
The inhibition of HDAC6 can lead to several downstream cellular effects:
-
Increased α-tubulin acetylation: This is a hallmark of HDAC6 inhibition and results in the stabilization of microtubules.[8][9] This can affect cell motility, intracellular transport, and cell shape.[5]
-
HSP90 hyperacetylation: This can lead to the degradation of HSP90 client proteins, many of which are involved in cancer cell survival and proliferation.[6][9]
-
Disruption of aggresome formation: HDAC6 is crucial for the transport of misfolded proteins to aggresomes for degradation via autophagy.[5][10][11] Inhibition of HDAC6 can interfere with this process, leading to an accumulation of ubiquitinated proteins.[10][11]
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a suggested protocol involves a multi-step dissolution process to create a clear solution.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide
Inconsistent Inhibition of HDAC6 Activity
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[1] |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system. IC50 values can vary between cell types.[8] |
| Cell Passage Number | High-passage number cells may exhibit altered signaling pathways or protein expression. Use cells with a consistent and low passage number. |
| Assay Interference | Some assay components may interfere with the inhibitor. Run appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known HDAC6 inhibitor like Tubastatin A) to validate your assay. |
Variability in Downstream Readouts (e.g., α-tubulin acetylation)
| Potential Cause | Recommended Solution |
| Insufficient Treatment Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the peak effect. Some studies with other HDAC6 inhibitors show clear effects after 24 hours.[8] |
| Low HDAC6 Expression | Confirm the expression level of HDAC6 in your cell line using Western blot or qPCR. Cell lines with low HDAC6 expression may show a weaker response.[9] |
| Antibody Quality for Western Blot | Use a high-quality, validated antibody specific for acetylated α-tubulin. Ensure proper blocking and antibody concentrations are used. |
| Cell Density | Cell density can influence cellular metabolism and drug response. Seed cells at a consistent density for all experiments. |
Unexpected Cellular Phenotypes or Toxicity
| Potential Cause | Recommended Solution |
| Off-Target Effects | Although this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). |
| Cell Line Specific Sensitivity | The cellular context is critical. The consequences of HDAC inhibition can be cell-type dependent.[10] Characterize the response in your specific cell line of interest. |
Experimental Protocols
Western Blot for α-Tubulin Acetylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for the optimized duration (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total α-tubulin or a loading control like GAPDH to normalize the data.
Visualizing Key Pathways and Workflows
Caption: The inhibitory effect of this compound on HDAC6 and its downstream consequences.
Caption: A logical workflow to troubleshoot inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Modulation of Histone Deacetylase 6 (HDAC6) Nuclear Import and Tubulin Deacetylase Activity through Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-26. The information provided addresses common issues encountered during in vitro experiments, with a focus on the potential for degradation in cell culture media.
This compound Properties
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Below is a summary of its key chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₈O | [1] |
| Molecular Weight | 296.29 g/mol | [1] |
| Chemical Structure | 2-(difluoromethyl)-5-((1-(pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3,4-oxadiazole | Inferred from SMILES |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems that may arise when using this compound in cell culture experiments.
Question 1: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. One of the primary concerns is the stability of the compound in your cell culture media. Degradation of the inhibitor can lead to a decrease in its effective concentration over the course of your experiment, resulting in variable cellular effects.
Other potential causes for inconsistency include:
-
Pipetting errors: Inaccurate dilution of your stock solution.
-
Cell health and passage number: Variations in cell line health and passage number can alter their response to treatment.
-
Incomplete solubilization: The compound may not be fully dissolved in the media, leading to a lower effective concentration.
-
Adsorption to plastics: Small molecules can sometimes adsorb to the surface of plasticware, reducing the available concentration.
Question 2: How stable is this compound in cell culture media?
Answer: this compound belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole class of compounds. Studies on related 1,3,4-oxadiazole derivatives suggest that this heterocyclic ring can be susceptible to degradation, particularly through ring-opening reactions. The stability can be influenced by the pH of the cell culture medium. It has been shown that for some oxadiazole derivatives, degradation rates increase at both low and high pH, with maximum stability observed in a pH range of 3-5.[3] Standard cell culture media is typically buffered to a physiological pH of ~7.4, which may not be optimal for the stability of all oxadiazoles.
Furthermore, difluoromethyl-1,3,4-oxadiazoles have been identified as slow-binding, mechanism-based inhibitors of HDAC6.[4][5][6] This means the inhibitor may undergo an enzyme-catalyzed ring-opening reaction upon binding to HDAC6, forming a long-lived, tightly bound complex.[4][5][6] Therefore, "degradation" in the context of your experiment might not only be due to instability in the media but also to its mechanism of action.
Question 3: What are the potential degradation products of this compound?
Answer: Based on the known degradation pathways of 1,3,4-oxadiazoles, a likely degradation product of this compound would result from the hydrolytic opening of the oxadiazole ring.[3] This would lead to the formation of a hydrazide derivative. The specific degradation products in your cell culture system would need to be identified empirically, for example, by using Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 4: How can I test the stability of this compound in my specific cell culture medium?
Answer: You can assess the stability of this compound in your cell culture medium using analytical techniques like High-Performance Liquid Chromatography (HPLC) or, more definitively, LC-MS/MS. A general protocol is provided in the "Experimental Protocols" section of this guide. The basic principle is to incubate this compound in your cell-free culture medium at 37°C and measure its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). A decrease in the concentration of the parent compound over time indicates degradation.
Question 5: What steps can I take to minimize the degradation of this compound in my experiments?
Answer: To minimize potential degradation, consider the following:
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize incubation time: If possible, design your experiments with shorter incubation times.
-
pH considerations: While altering the pH of your culture medium is generally not feasible, be aware that pH shifts during cell growth could potentially impact stability.
-
Control experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Replenish the medium: For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
DMSO (for stock solution)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and LC mobile phase)
-
Water with 0.1% formic acid (for LC mobile phase)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Spiked Medium:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 0.1%).
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation:
-
Aliquot the spiked medium into multiple wells of a 96-well plate or into separate microcentrifuge tubes for each time point and replicate (at least n=3 per time point).
-
Incubate the plate/tubes in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) from the corresponding wells/tubes. The 0-hour time point represents the initial concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To each 100 µL aliquot of spiked medium, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins from the serum in the medium.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method developed for the quantification of this compound.
-
Liquid Chromatography (LC): Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time. This will give you a degradation curve.
-
From this curve, you can calculate the half-life (t₁/₂) of this compound in your cell culture medium.
-
Signaling Pathways and Visualizations
HDAC6 is a predominantly cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein quality control.[7][8]
HDAC6-Mediated Protein Degradation
HDAC6 is a key player in the cellular response to the accumulation of misfolded proteins. It facilitates the collection of ubiquitinated protein aggregates and their transport to the aggresome for subsequent degradation by autophagy.[9][10][11]
Caption: HDAC6 facilitates the clearance of misfolded proteins via the aggresome-autophagy pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. tandfonline.com [tandfonline.com]
- 10. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-26. The information provided is designed to address common issues related to the solubility and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, up to 100 mg/mL.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Aliquot the DMSO stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. The compound is likely to precipitate. It is best to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the aqueous buffer of choice.
Q4: What is the recommended procedure for preparing a working solution of this compound for in vitro cell-based assays?
A4: To prepare a working solution for in vitro assays, serially dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is crucial to mix the solution thoroughly immediately after adding the DMSO stock to the aqueous medium to minimize the risk of precipitation.
Q5: How can I prepare this compound for in vivo animal studies?
A5: Due to its low aqueous solubility, specific formulations are required for in vivo administration. A common approach is to use a vehicle containing co-solvents and surfactants. A detailed protocol for one such formulation is provided in the Experimental Protocols section. It is recommended to prepare these formulations fresh on the day of use.[1]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: I observed precipitation when preparing my this compound working solution.
Step 1: Identify the Cause
Refer to the following workflow to diagnose the potential cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Step 2: Implement Solutions
-
High Concentration: If your target concentration is high, you may be exceeding the solubility limit in the final aqueous solution. Try lowering the concentration.
-
Insufficient DMSO: While high DMSO concentrations can be toxic to cells, a certain amount is necessary to maintain solubility. Ensure your final DMSO concentration is sufficient to keep this compound in solution, without compromising your experimental system.
-
Buffer Incompatibility: Some buffer components can promote precipitation. If you suspect this is the issue, consider preparing the inhibitor in a different buffer system. For in vitro assays, the addition of a small amount of bovine serum albumin (BSA) or a non-ionic detergent like Tween-20 to the buffer can sometimes help to maintain the solubility of hydrophobic compounds.
-
Improper Mixing: When diluting the DMSO stock into an aqueous buffer, localized high concentrations of this compound can occur, leading to precipitation. To avoid this, add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing.
-
Storage of Working Solutions: this compound is not stable in aqueous solutions for long periods. It is strongly recommended to prepare working solutions fresh for each experiment. If a working solution must be stored, it should be for a very short duration and at 4°C, but fresh preparation is always preferable.
-
Sonication and Heating: If precipitation occurs during the preparation of a formulation, gentle warming and/or sonication can be used to aid dissolution.[1] However, be cautious with heating as it may degrade the compound.
Data Summary
| Solvent/Formulation | Solubility | Notes |
| DMSO | 100 mg/mL (337.51 mM) | Requires sonication. Use anhydrous DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.44 mM) | Requires sonication. Recommended for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.44 mM) | Requires sonication. Alternative for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.44 mM) | Requires sonication. Alternative for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 296.29 g/mol ), add 337.5 µL of DMSO.
-
Vortex the solution and sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound for In Vivo Administration (2.5 mg/mL)
This protocol is adapted from a commercially available formulation and should be performed in a sterile environment for in vivo use.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. If any cloudiness or precipitation is observed, sonicate the solution until it becomes clear.
-
Use this formulation on the same day it is prepared. The stability of this formulation for dosing periods longer than two weeks has not been established.[1]
Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its inhibition can impact multiple signaling pathways.
Caption: Simplified diagram of HDAC6 substrates and related cellular processes.
References
Optimizing Hdac6-IN-26 incubation time for western blot
Welcome to the technical support center for Hdac6-IN-26. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, particularly for Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its mechanism of action involves binding to the catalytic site of the HDAC6 enzyme, thereby preventing it from removing acetyl groups from its target proteins.[3] Unlike many other HDAC inhibitors that target nuclear histones, this compound is highly selective for the cytoplasmic protein α-tubulin, a key component of microtubules.[4] This selectivity is a hallmark of its function.
Q2: How can I confirm that this compound is active in my cells?
A2: The most common method to verify the activity of this compound in a cellular context is to perform a Western blot and probe for acetylated α-tubulin. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be detected as a stronger band on the blot compared to an untreated control.[4] It is also advisable to probe for total α-tubulin as a loading control to ensure that the observed increase in the acetylated form is not due to changes in the overall tubulin protein levels.
Q3: What is the recommended starting concentration and incubation time for this compound in cell culture experiments?
A3: Based on studies with other selective HDAC6 inhibitors, a good starting point for this compound concentration is in the low nanomolar to low micromolar range. For incubation time, a preliminary time-course experiment is recommended, with time points such as 4, 8, 16, and 24 hours, to determine the optimal duration for observing a significant increase in α-tubulin acetylation in your specific cell line.
Q4: What is the solubility and recommended storage for this compound?
A4: this compound is soluble in DMSO, typically up to 10 mM.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability.[1]
Troubleshooting Guide for Western Blot
This guide addresses specific issues that may arise when performing a Western blot to assess the effect of this compound on α-tubulin acetylation.
| Issue | Possible Cause | Recommended Solution |
| No increase in acetylated α-tubulin signal | Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit HDAC6 in your cell line. | Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Incubation time is too short: The inhibitor may not have had enough time to exert its effect. | Conduct a time-course experiment, testing various incubation times (e.g., 4, 8, 16, 24, and 48 hours) to identify the optimal duration. | |
| Low HDAC6 expression in the cell line: The target enzyme may not be sufficiently expressed in your chosen cells. | Verify the expression of HDAC6 in your cell line via Western blot or by consulting literature or protein expression databases. Consider using a cell line known to express HDAC6, such as HeLa or NIH-3T3. | |
| Inactive inhibitor: The this compound may have degraded due to improper storage or handling. | Ensure the inhibitor has been stored correctly according to the manufacturer's instructions.[1] It is advisable to use a fresh stock solution. | |
| High background on the Western blot | Primary antibody concentration is too high: An excess of the acetylated α-tubulin antibody can lead to non-specific binding. | Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test several higher dilutions. |
| Insufficient washing: Residual unbound antibodies can cause high background. | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations. Ensure the washing buffer contains a detergent like Tween-20. | |
| Blocking is inadequate: The blocking step may not have been sufficient to prevent non-specific antibody binding. | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). | |
| Weak signal for acetylated α-tubulin | Low protein load: The amount of protein loaded onto the gel may be insufficient for detection. | Increase the amount of total protein loaded per lane (a typical starting point is 20-30 µg of whole-cell lysate). |
| Poor antibody quality: The primary or secondary antibody may not be sensitive enough. | Use a validated antibody for acetylated α-tubulin from a reputable supplier. Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. | |
| Sub-optimal transfer: The transfer of proteins from the gel to the membrane may have been inefficient. | Verify the transfer efficiency by staining the gel with Coomassie Blue after transfer and/or staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage as needed. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell confluency, passage number, or treatment conditions can lead to variable results. | Maintain consistent cell culture practices. Ensure cells are at a similar confluency when treated and that the inhibitor is added at the same final concentration each time. |
| Inconsistent Western blot procedure: Variations in incubation times, antibody dilutions, or washing steps can affect the outcome. | Adhere strictly to a standardized and optimized Western blot protocol for all experiments. |
Experimental Protocols
General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] On the day of the experiment, dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the inhibitor dilutions).
-
Incubation: Incubate the cells for the desired period (a starting point of 16-24 hours is recommended).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
Western Blot Protocol for Detecting α-Tubulin Acetylation
-
Sample Preparation: Mix a standardized amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with a primary antibody for total α-tubulin or a loading control like GAPDH or β-actin to normalize the results.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
References
Hdac6-IN-26 showing high background in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hdac6-IN-26 in biochemical and cellular assays. High background signal is a common issue that can mask the true inhibitory effects of a compound. This guide will help you identify the potential causes and provide solutions to mitigate them.
Troubleshooting Guide: High Background in Assays with this compound
High background can originate from multiple sources, including the compound itself, assay reagents, and experimental technique. The following table outlines potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solutions |
| Compound Interference | This compound may possess intrinsic properties that interfere with the assay readout. | - Test for Compound Autofluorescence: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. If it fluoresces, consider using a different detection method (e.g., luminescence-based assay) or subtracting the compound's background fluorescence from your measurements.[1] - Assess Compound Aggregation: At higher concentrations, small molecules can form aggregates that may scatter light or interfere with enzyme kinetics. Use dynamic light scattering (DLS) or visually inspect solutions for turbidity. If aggregation is suspected, lower the compound concentration or test different buffer conditions. |
| Non-Specific Binding | The inhibitor or detection reagents may bind non-specifically to the plate, other proteins, or assay components, leading to a high signal in the absence of specific activity. | - Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time.[2][3] - Include Detergents: Add a non-ionic detergent like Tween-20 (0.05%) to your wash and antibody dilution buffers to reduce non-specific interactions.[2] - Use Pre-adsorbed Secondary Antibodies: In immunoassays like Western blotting, use secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity.[4] |
| Reagent-Related Issues | Problems with assay reagents, such as enzyme stability, substrate quality, or antibody concentrations, can contribute to high background. | - Titrate Reagents: Determine the optimal concentration for your enzyme, substrate, and antibodies through titration experiments. Using excessively high concentrations can increase background.[3] - Run Proper Controls: Always include no-enzyme, no-substrate, and vehicle-only controls to pinpoint the source of the high background. A secondary antibody-only control is also essential in Western blotting.[1][4] - Check Reagent Quality and Storage: Ensure all reagents are stored correctly and have not expired. Prepare fresh buffers and solutions. |
| Experimental Technique | Inadequate washing, improper incubation times, or membrane drying can all lead to elevated background signals. | - Increase Washing Steps: Extend the duration and number of washes between incubation steps to remove unbound reagents effectively.[3] - Optimize Incubation Times: Both overly long and too short incubation times can be problematic. Follow validated protocols or optimize these parameters for your specific assay. - Prevent Membrane Drying: During Western blotting, ensure the membrane remains wet at all times, as drying can cause irreversible non-specific binding.[2] |
Experimental Protocols
Fluorogenic HDAC6 Enzymatic Assay
This protocol is adapted from commercially available HDAC6 fluorogenic assay kits and is suitable for determining the potency of this compound.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)
-
Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)
-
This compound and a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control
-
DMSO for compound dilution
-
Black, low-binding 96-well microplate
-
Fluorimeter capable of excitation at ~360-380 nm and emission at ~450-460 nm
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a dilution series of this compound and the positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Incubation:
-
Add 40 µL of assay buffer to each well.
-
Add 5 µL of diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of diluted HDAC6 enzyme to all wells except the "no-enzyme" control.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Reaction:
-
Add 50 µL of the HDAC6 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Reaction Termination and Signal Development:
-
Add 50 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement: Read the fluorescence at the appropriate wavelengths.
-
Data Analysis: Subtract the background fluorescence (from no-enzyme or vehicle control wells) from all other readings. Plot the inhibitor concentration versus the percentage of HDAC6 activity to determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol is a standard method to assess the cellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for acetylated-α-tubulin and normalize them to the α-tubulin loading control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin and Hsp90.[5][6] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect various cellular processes such as cell motility, protein quality control, and microtubule dynamics.[7]
Q2: What are the expected IC50 and effective concentrations for a selective HDAC6 inhibitor? A2: While the specific IC50 for this compound is not publicly available, highly selective HDAC6 inhibitors typically exhibit IC50 values in the low nanomolar range in biochemical assays. For cellular assays, effective concentrations are generally in the sub-micromolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound? A3: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL. Prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. For use, thaw the stock solution and dilute it to the desired concentration in your assay buffer or cell culture medium. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects of HDAC6 inhibitors? A4: While this compound is designed to be selective for HDAC6, at higher concentrations, off-target effects can occur. Some hydroxamate-based HDAC inhibitors have been shown to interact with other zinc-containing enzymes, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8] If you suspect off-target effects, it is advisable to test the compound in a counterscreen against other HDAC isoforms or relevant enzymes.
Q5: Can this compound be used in vivo? A5: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which are not widely reported. Researchers should consult the manufacturer's data or perform their own studies to assess its bioavailability, stability, and potential toxicity before in vivo use.
Visualizations
Caption: Troubleshooting workflow for high background in assays.
Caption: HDAC6 signaling pathway and the inhibitory action of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. amsbio.com [amsbio.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Hdac6-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] Unlike other HDACs that primarily act on histone proteins within the nucleus, HDAC6 is predominantly located in the cytoplasm and targets non-histone proteins.[5][6] The primary mechanism of action of this compound is the inhibition of the deacetylation of α-tubulin and the chaperone protein Hsp90.[5][6] This inhibition leads to hyperacetylation of these substrates, which in turn affects various cellular processes including:
-
Microtubule Dynamics: Increased acetylation of α-tubulin alters microtubule stability and function, which can impact cell motility, cell division, and intracellular transport.[5]
-
Protein Quality Control: HDAC6 is involved in the aggresome pathway, which clears misfolded and aggregated proteins. By inhibiting HDAC6, this compound can interfere with this process, leading to the accumulation of ubiquitinated proteins and cellular stress.[5]
-
Chaperone Function: Inhibition of Hsp90 deacetylation by this compound can lead to the degradation of Hsp90 client proteins, many of which are important for cancer cell survival and proliferation.[6]
Q2: What are the expected cellular responses to this compound treatment?
The cellular response to this compound is cell-line specific but generally includes:
-
Increased α-tubulin acetylation: This is a direct and reliable biomarker of HDAC6 inhibition.
-
Cell Cycle Arrest: Inhibition of HDAC6 can lead to cell cycle arrest, often at the G2/M phase.
-
Apoptosis: this compound can induce programmed cell death in sensitive cell lines.
-
Inhibition of Cell Migration and Invasion: By affecting microtubule dynamics and cell adhesion, this compound can reduce the migratory and invasive potential of cancer cells.
Q3: How should this compound be stored and prepared for in vitro experiments?
-
Storage: this compound should be stored as a solid at -20°C or -80°C for long-term stability.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low increase in α-tubulin acetylation | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentration of this compound used may be too low for the specific cell line. 3. Short Incubation Time: The treatment duration may not be sufficient to observe a significant increase in acetylation. 4. Low HDAC6 Expression: The cell line may have low endogenous levels of HDAC6. | 1. Use a fresh aliquot of the compound. Verify storage conditions. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 - 10 µM). 3. Perform a time-course experiment (e.g., 6, 12, 24 hours). 4. Check HDAC6 expression levels in your cell line by Western blot or qPCR. Consider using a cell line with known high HDAC6 expression as a positive control. |
| High cell death in control (vehicle-treated) cells | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. 2. Cell Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, over-confluency). | 1. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle-only control with the same final DMSO concentration as your highest this compound concentration. 2. Maintain sterile technique and ensure cells are healthy and in the exponential growth phase before treatment. |
| Inconsistent results between experiments | 1. Variability in Cell Passages: Using cells from a wide range of passage numbers. 2. Inconsistent Seeding Density: Different numbers of cells plated for each experiment. 3. Variability in Compound Dilution: Inaccurate pipetting during the preparation of working solutions. | 1. Use cells within a narrow passage number range for a set of experiments. 2. Ensure a consistent cell seeding density for all experiments. 3. Prepare a master mix of the diluted compound for treating replicate wells/plates to minimize pipetting errors. |
| Precipitation of the compound in culture medium | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Interaction with Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS), leading to precipitation. | 1. Prepare a more dilute stock solution or sonicate the working solution before adding it to the cells. Visually inspect the medium for any precipitate after adding the compound. 2. Consider reducing the FBS concentration during the treatment period if experimentally feasible. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound (also referred to as compound 23 in some literature) and other common HDAC inhibitors. IC50 values can vary between different cell lines and assay conditions.
| Compound | Target | IC50 (nM) - Enzymatic Assay | Cellular Potency (Example) |
| This compound | HDAC6 | Potent (Specific values to be obtained from primary literature) | Effective in inducing α-tubulin acetylation at nanomolar concentrations. |
| Tubastatin A | HDAC6 | ~15 | Induces α-tubulin acetylation in cells at ~250 nM. |
| ACY-1215 | HDAC6 | ~5 | Decreases cell viability in MM.1S cells with an IC50 of ~3 µM. |
| Vorinostat (SAHA) | Pan-HDAC | ~50 (for HDAC6) | Inhibits multiple HDACs, leading to broader cellular effects. |
Note: The specific IC50 values for this compound in various cancer cell lines should be determined empirically or referenced from the primary publication by Ripa L et al., J Med Chem, 2023.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Acetylated α-Tubulin
This protocol is for detecting the increase in α-tubulin acetylation following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logic for low activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism | CoLab [colab.ws]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hdac6-IN-26 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective HDAC6 inhibitor, Hdac6-IN-26. The information provided is based on published data for various HDAC6 inhibitors and is intended to serve as a comprehensive resource for overcoming experimental challenges, particularly in the context of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1][2] Its main substrates are non-histone proteins such as α-tubulin and Hsp90.[2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. The acetylation of α-tubulin affects microtubule dynamics, cell motility, and intracellular transport.[2] The hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival.[2][3]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for resistance?
Resistance to HDAC6 inhibitors can arise from several mechanisms:
-
Upregulation of compensatory signaling pathways: Cancer cells can activate alternative survival pathways to bypass the effects of HDAC6 inhibition. A common mechanism is the activation of the PI3K/AKT or MAPK/ERK pathways.[1]
-
Increased drug efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can lead to the rapid removal of the inhibitor from the cell, preventing it from reaching its target.[1]
-
Altered expression of apoptosis-related proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins can render cells resistant to drug-induced cell death.[4]
-
Upregulation of antioxidant genes: Increased expression of antioxidant genes like SOD2 and GSR has been correlated with resistance to HDAC inhibitor-induced cytotoxicity.[4]
-
Activation of the B-cell receptor (BCR) pathway: In lymphoma models, resistance to the HDAC6 inhibitor ricolinostat (ACY-1215) was associated with the upregulation of the BTK pathway, a key component of BCR signaling.[5]
Q3: How can I determine if my cells are resistant to this compound?
You can assess resistance by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). Compare the IC50 value of your cell line to that of known sensitive cell lines. A significant increase in the IC50 value suggests resistance. You can also perform a western blot to check for the acetylation of α-tubulin, a direct target of HDAC6. If you do not observe an increase in acetylated α-tubulin upon treatment, it could indicate a resistance mechanism preventing the drug from engaging its target.
Q4: What strategies can I use to overcome resistance to this compound?
Combination therapy is a highly effective strategy to overcome resistance to HDAC6 inhibitors.[6] Consider the following combinations:
-
Proteasome inhibitors (e.g., Bortezomib): HDAC6 is involved in the aggresome pathway, which clears misfolded proteins when the proteasome is inhibited.[7] Combining an HDAC6 inhibitor with a proteasome inhibitor can lead to a synergistic accumulation of toxic protein aggregates, inducing cell death.[7]
-
Kinase inhibitors: If you suspect the activation of compensatory signaling pathways, combining this compound with inhibitors of those pathways (e.g., PI3K inhibitors, MEK inhibitors) can be effective.[1][5] For instance, in lymphoma cells resistant to an HDAC6 inhibitor due to BTK pathway upregulation, the combination with the BTK inhibitor ibrutinib showed a synergistic effect.[5]
-
Immunomodulatory drugs (IMiDs) (e.g., Lenalidomide, Pomalidomide): In multiple myeloma, the combination of an HDAC6 inhibitor with IMiDs has been shown to synergistically inhibit cell growth and induce apoptosis.[8]
-
Chemotherapeutic agents: Combining this compound with conventional chemotherapy drugs like oxaliplatin or gemcitabine can enhance their antitumor effects.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed at expected concentrations. | Cell line is resistant to this compound. | Confirm resistance by determining the IC50 value and comparing it to sensitive lines. Investigate potential resistance mechanisms (see FAQs). Consider using a synergistic drug combination. |
| Incorrect drug concentration or instability. | Verify the concentration of your this compound stock solution. Ensure proper storage conditions to prevent degradation. Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Inappropriate assay for measuring cell viability. | Use a reliable method for assessing cell viability, such as the MTT or CellTiter-Glo assay. Ensure the assay is performed according to the manufacturer's protocol. | |
| No increase in α-tubulin acetylation observed by Western Blot. | Insufficient drug concentration or treatment time. | Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended. |
| Poor antibody quality. | Use a validated antibody specific for acetylated α-tubulin. Include positive and negative controls in your Western blot experiment. | |
| Drug is not entering the cells or is being rapidly effluxed. | Consider using a drug efflux pump inhibitor in combination with this compound to see if this restores sensitivity. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. | |
| Reagent degradation. | Prepare fresh reagents and store them properly. | |
| High background in Western Blot. | Insufficient blocking or washing. | Optimize blocking conditions (e.g., type of blocking buffer, incubation time). Increase the number and duration of washing steps. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Quantitative Data
Table 1: IC50 Values of Various HDAC Inhibitors in Different Cancer Cell Lines
| Cell Line | Cancer Type | HDAC Inhibitor | IC50 (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | WT161 (HDAC6-selective) | 1.5 - 4.7 | [7] |
| MM.1S | Multiple Myeloma | WT161 (HDAC6-selective) | 3.6 | [7] |
| MM.1S | Multiple Myeloma | Tubacin (HDAC6-selective) | 9.7 | [7] |
| HCT116 | Colon Cancer | Trichostatin A (Pan-HDAC) | 0.16 | [10] |
| HCT116 | Colon Cancer | Vorinostat (SAHA) (Pan-HDAC) | 0.67 | [10] |
| HepG2 | Hepatocellular Carcinoma | Vorinostat (SAHA) (Pan-HDAC) | 3.53 | [11] |
| Huh7 | Hepatocellular Carcinoma | Vorinostat (SAHA) (Pan-HDAC) | 16 | [11] |
Note: Data for this compound is not publicly available. The table provides reference values for other HDAC inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[12][13]
Western Blot for Acetylated α-Tubulin
-
Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the acetylated α-tubulin signal to the loading control.[14][15]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Hdac6-IN-26 and Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac6-IN-26 in fluorescence-based assays. Given that this compound is a novel small molecule inhibitor, understanding its potential for interference with fluorescent readouts is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 23 in some literature) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a class IIb histone deacetylase that is primarily located in the cytoplasm and deacetylates non-histone proteins, including α-tubulin and Hsp90. By inhibiting HDAC6, this compound can lead to the hyperacetylation of these substrates, affecting cellular processes such as protein folding, cell motility, and aggresome formation.[3][4] The chemical structure of this compound features a 2-(difluoromethyl)-1,3,4-oxadiazole moiety, which is believed to interact with the zinc ion in the active site of HDAC6.[5][6]
Q2: Does this compound have intrinsic fluorescence?
The intrinsic fluorescence of this compound has not been explicitly reported in the available literature. However, its chemical structure contains heterocyclic aromatic rings (a pyridine and a 1,3,4-oxadiazole), which have the potential to exhibit fluorescence.[7][8][9] Some 1,3,4-oxadiazole derivatives are known to be fluorescent. Therefore, it is crucial for researchers to empirically determine if this compound autofluoresces at the excitation and emission wavelengths used in their specific assay.
Q3: How can this compound potentially interfere with my fluorescence assay?
Small molecule inhibitors like this compound can interfere with fluorescence assays in several ways:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths as your fluorescent probe, leading to a false positive signal (increased fluorescence).
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorophore, resulting in a false negative signal (decreased fluorescence). This is also known as the inner filter effect.
-
Light Scattering: At high concentrations, the compound may precipitate out of solution, causing light scattering that can interfere with the optical measurements of the plate reader.
-
Assay-Specific Interactions: The compound could directly interact with the fluorescent dye or other assay components, altering their fluorescent properties.
Q4: What are the best practices for using this compound in a fluorescence-based assay?
-
Perform a Compound-Only Control: Always include a control well containing only this compound in your assay buffer to measure its background fluorescence.
-
Spectral Scan: If possible, perform an excitation and emission scan of this compound to determine its spectral properties and identify any potential overlap with your assay's fluorophore.
-
Use the Lowest Effective Concentration: To minimize potential interference, use the lowest concentration of this compound that gives you the desired biological effect.
-
Solubility Check: Ensure that this compound is fully dissolved in your assay buffer at the working concentration to avoid light scattering from precipitated compound.
-
Orthogonal Assays: Whenever possible, validate your findings using a non-fluorescence-based method (e.g., Western blot for protein acetylation, a luminescence-based assay, or mass spectrometry).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in fluorescence assays.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high fluorescence signal in the presence of this compound | 1. Autofluorescence of this compound: The inhibitor itself is fluorescent at your assay's wavelengths. 2. Contamination: The this compound stock solution or the assay buffer may be contaminated with a fluorescent substance. | 1a. Run a control with this compound in assay buffer without the fluorescent probe. 1b. If autofluorescence is confirmed, subtract the background fluorescence of this compound from your experimental wells. 1c. Consider using a fluorescent probe with different excitation/emission wavelengths that do not overlap with this compound's fluorescence. 2. Prepare fresh solutions and re-run the experiment. |
| Unexpectedly low fluorescence signal in the presence of this compound | 1. Fluorescence Quenching: this compound is absorbing the excitation or emission light. 2. Precipitation of this compound: The inhibitor is not fully soluble at the tested concentration, causing light scattering. 3. Inhibition of the reporter enzyme: In some assays, the inhibitor might be non-specifically inhibiting the reporter enzyme that generates the fluorescent signal. | 1a. Measure the absorbance spectrum of this compound to check for overlap with your fluorophore's excitation and emission wavelengths. 1b. If quenching is suspected, you may need to use a different fluorescent probe or a non-fluorescence-based assay. 2a. Visually inspect the wells for any precipitate. 2b. Determine the solubility of this compound in your assay buffer and work below this concentration. 3. Run a counterscreen to test the effect of this compound on the reporter enzyme alone. |
| High variability between replicate wells containing this compound | 1. Poor mixing: The inhibitor is not evenly distributed in the wells. 2. Inconsistent dispensing: Inaccurate pipetting of the inhibitor or other reagents. 3. Edge effects: Evaporation or temperature gradients across the microplate. | 1. Ensure thorough mixing after adding this compound. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate, or fill them with buffer to create a humidified environment. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To assess the intrinsic fluorescence of this compound at the excitation and emission wavelengths of a specific fluorescence assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in your fluorescence assay)
-
Black, clear-bottom microplate suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should cover and exceed the concentrations you plan to use in your experiment. Include a buffer-only control.
-
Add the dilutions of this compound and the buffer-only control to the wells of the microplate.
-
Set the fluorescence microplate reader to the excitation and emission wavelengths of your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the buffer-only control from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths.
Protocol 2: In Vitro HDAC6 Activity Assay (Fluorogenic)
Objective: To measure the inhibitory activity of this compound on HDAC6 using a commercially available fluorogenic assay kit.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
This compound
-
Trichostatin A (TSA) or another known HDAC inhibitor (positive control)
-
DMSO (vehicle control)
-
Black, flat-bottom microplate
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in HDAC assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a microplate, add the diluted inhibitors or vehicle control.
-
Add the recombinant HDAC6 enzyme to all wells except for the "no enzyme" control.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a further 15-20 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis: Subtract the background fluorescence from the "no enzyme" control. Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
While specific quantitative data for this compound's spectral properties are not publicly available, the following table summarizes its known inhibitory activity. For comparison, data for other common HDAC6 inhibitors are also provided.
| Inhibitor | Target | IC50 / EC50 | Notes |
| This compound | HDAC6 | Potent inhibitor (specific value not publicly available) | Selective, non-hydroxamic acid inhibitor.[1][5] |
| Tubastatin A | HDAC6 | IC50: ~15 nM | Highly selective for HDAC6 over other HDAC isoforms. |
| ACY-1215 (Ricolinostat) | HDAC6 | IC50: ~5 nM | Selective HDAC6 inhibitor that has been in clinical trials. |
| Trichostatin A (TSA) | Pan-HDAC | IC50: ~1-2 nM | Non-selective HDAC inhibitor, often used as a positive control. |
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in fluorescence assays.
Caption: Mechanisms of fluorescence assay interference by small molecules.
Caption: A logical workflow for troubleshooting unexpected fluorescence signals.
Caption: Simplified HDAC6 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism | CoLab [colab.ws]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical processes of a fluorene derivative containing 1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for working with Hdac6-IN-26
Welcome to the technical support center for Hdac6-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include α-tubulin, cortactin, and Hsp90.[3][4] By inhibiting HDAC6, this compound can modulate processes such as microtubule dynamics, cell migration, protein quality control, and signal transduction.[3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be kept at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How do I dissolve this compound for in vitro experiments?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in newly opened, anhydrous DMSO to a concentration of 100 mg/mL. Ultrasonic treatment may be necessary to fully dissolve the compound. Due to the hygroscopic nature of DMSO, which can affect solubility, using a fresh vial is crucial for optimal results.[1]
Q4: Are there known off-target effects for this compound or similar inhibitors?
While this compound is designed to be a selective inhibitor, researchers should be aware of potential off-target effects common to some classes of HDAC inhibitors. Notably, hydroxamate-based HDAC inhibitors have been shown to frequently target Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[5] Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles.[5] It is advisable to consider this potential off-target effect when interpreting experimental results.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 296.29 g/mol | [1] |
| Formula | C₁₃H₁₂N₈O | [1] |
| CAS Number | 2991427-19-9 | [1] |
Note: A specific IC50 value for this compound was not explicitly available in the searched literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Experimental Protocols & Troubleshooting
Protocol 1: General Cell-Based Assay with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Sonicate if necessary to ensure complete dissolution. Store aliquots at -80°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or immunofluorescence.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The final concentration of this compound is too high, or the DMSO concentration is too low. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider lowering the maximum concentration of this compound used. |
| High Cell Death in Vehicle Control | The final DMSO concentration is too high and is causing toxicity. | Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Typically, this should not exceed 0.5%. |
| Inconsistent Results | Inconsistent cell seeding density or cell health. Fluctuation in incubation conditions. | Ensure uniform cell seeding and that cells are healthy and in the logarithmic growth phase. Maintain consistent incubation times and conditions. |
| No Observable Effect | The concentration of this compound is too low. The incubation time is too short. The cell line is resistant. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Verify HDAC6 expression in your cell line. |
Protocol 2: Western Blotting for α-tubulin Acetylation
A common downstream application for HDAC6 inhibitors is to assess the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell lysate from this compound treated and control cells
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-tubulin and anti-α-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No Increase in Acetylated-α-tubulin | Insufficient concentration or incubation time of this compound. Low HDAC6 expression in the cell line. Poor antibody quality. | Perform a dose-response and time-course experiment. Confirm HDAC6 expression via western blot or qPCR. Use a validated antibody for acetylated-α-tubulin. |
| High Background | Insufficient blocking. Primary or secondary antibody concentration is too high. Insufficient washing. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Optimize antibody concentrations. Increase the number and duration of washes. |
| Non-specific Bands | Antibody cross-reactivity. Protein degradation. | Use a more specific primary antibody. Ensure fresh protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Signaling Pathways and Experimental Workflows
To visualize the cellular context in which this compound operates, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Cellular Activity of Hdac6-IN-26: A Comparative Guide
For researchers in drug discovery and cell biology, rigorous validation of a compound's activity within a cellular context is paramount. This guide provides a comparative analysis of Hdac6-IN-26, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, against other known HDAC6 inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of HDAC6 Inhibitors
The efficacy of this compound is best understood when compared to other well-characterized HDAC6 inhibitors. The following tables summarize the in vitro potency (IC50) and cellular activity of this compound alongside other selective and pan-HDAC inhibitors.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound (Compound 23) | 1.6 | >100,000 | >62,500 | [1] |
| Tubastatin A | 15 | >10,000 | >667 | [2] |
| Ricolinostat (ACY-1215) | 5 | 1,060 | 212 | [3] |
| SAHA (Vorinostat) | 31 | 22 | 0.71 | [3] |
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors. Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for HDAC6 over HDAC1, a representative Class I HDAC.
| Compound | Effective Concentration for Tubulin Acetylation | Cellular Assay | Reference |
| This compound (Compound 23) | 1 µM | Western Blot (A549 cells) | [1] |
| Tubastatin A | 1 µM | Western Blot (Rat primary cortical cultures) | [2] |
| Ricolinostat (ACY-1215) | Not explicitly stated | Western Blot (Various cell lines) | [4] |
| SAHA (Vorinostat) | 1 µM | Western Blot (MCF-7 cells) | [3] |
Table 2: Cellular Activity of HDAC6 Inhibitors. This table highlights the concentration at which each inhibitor has been shown to induce a key downstream effect of HDAC6 inhibition: the hyperacetylation of α-tubulin.
Experimental Protocols
Accurate and reproducible experimental design is critical for validating inhibitor activity. Below are detailed protocols for the principal assays used to characterize HDAC6 inhibitors in a cellular environment.
Western Blot for Acetylated α-Tubulin
This is the most common and direct assay to confirm HDAC6 inhibition in cells.
-
Cell Culture and Treatment: Plate cells (e.g., A549, HeLa, or a cell line relevant to your research) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 4-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for Acetylated α-Tubulin
This method provides a visual confirmation of increased tubulin acetylation and its subcellular localization.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with inhibitors as described for the Western blot.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin in 1% BSA in PBST for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.
Fluorometric HDAC6 Activity Assay
This in vitro assay quantifies the enzymatic activity of HDAC6 from cell lysates or purified protein.
-
Sample Preparation: Prepare cell lysates as described for the Western blot, or use purified recombinant HDAC6.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate or purified enzyme to the assay buffer.
-
To test inhibitors, pre-incubate the enzyme/lysate with the compound for a defined period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the fluorescent signal by adding the developer solution provided in the assay kit.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
-
Data Analysis: Calculate the HDAC6 activity based on a standard curve generated with a known amount of the fluorescent product. Determine the IC50 values for the inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HDAC6 signaling pathway and point of intervention.
Caption: Workflow for validating HDAC6 inhibitor activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26 selectivity profile against other HDACs
A comprehensive analysis of the selectivity profile of a histone deacetylase 6 (HDAC6) inhibitor is crucial for researchers in drug discovery and chemical biology. This guide provides a framework for evaluating the selectivity of HDAC6 inhibitors, using publicly available data for well-characterized compounds as a reference, in the absence of specific data for Hdac6-IN-26.
Understanding HDAC6 Selectivity
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, and possesses two catalytic domains.[1][2] Unlike other HDACs that predominantly act on histone proteins to regulate gene expression, HDAC6's main substrates are non-histone proteins such as α-tubulin, cortactin, and HSP90.[3] This distinction in substrate specificity and cellular localization makes the development of selective HDAC6 inhibitors a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders, potentially with fewer side effects than pan-HDAC inhibitors.[1][2]
The selectivity of an inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) against HDAC6 with its IC50 values against other HDAC isoforms. A higher ratio of IC50 (other HDACs) / IC50 (HDAC6) indicates greater selectivity for HDAC6.
Comparative Selectivity Profile of Representative HDAC Inhibitors
To illustrate how selectivity is presented, the following table summarizes the IC50 values for several known HDAC inhibitors against a panel of HDAC isoforms. This data is compiled from various scientific publications and demonstrates the varying degrees of selectivity achieved by different chemical scaffolds.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity Index (HDAC1/HDAC6) |
| SAHA (Vorinostat) | 61 | 251 | 19 | 31-34 | 827 | - | ~2 |
| ACY-775 | >10,000 | - | - | 1.5 | - | 126 | >6667 |
| Tubastatin A | >10,000 | - | - | 4-36 | - | 1000 | >277 |
| Compound 7 | >50,000 | - | - | 0.16 | - | >50,000 | >312,500 |
Note: IC50 values can vary between different studies due to variations in assay conditions. The data presented here is a representation from published literature.
Experimental Protocols for Determining HDAC Inhibitor Selectivity
The selectivity of HDAC inhibitors is most commonly determined using in vitro biochemical assays with purified recombinant HDAC enzymes. A widely used method is the fluorogenic assay.
Fluorogenic HDAC Activity Assay
This assay measures the enzymatic activity of a specific HDAC isoform by detecting the deacetylation of a synthetic substrate.
Materials:
-
Purified, recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test inhibitor compound (e.g., this compound) serially diluted in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in assay buffer.
-
Enzyme Reaction: The purified HDAC enzyme is incubated with the test inhibitor at various concentrations in the wells of a microplate.
-
Substrate Addition: The fluorogenic substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C for a specified period (e.g., 60-90 minutes).
-
Development: A developer solution, such as trypsin, is added to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
To further understand the context of HDAC6 inhibition and the methods used for its characterization, the following diagrams illustrate a key signaling pathway involving HDAC6 and a typical experimental workflow.
Caption: HDAC6 signaling pathway in the cytoplasm.
Caption: Workflow for fluorogenic HDAC activity assay.
References
- 1. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors: Hdac6-IN-26 and Ricolinostat in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two selective histone deacetylase 6 (HDAC6) inhibitors, Hdac6-IN-26 and Ricolinostat (ACY-1215), in the context of cancer cell research. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the evaluation of these compounds for preclinical studies.
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology. Its unique cytoplasmic localization and principal role in deacetylating non-histone proteins, such as α-tubulin and Hsp90, distinguish it from other HDAC isoforms.[1][2] Inhibition of HDAC6 can disrupt key cellular processes in cancer cells, including protein trafficking, cell motility, and degradation of misfolded proteins, ultimately leading to cell cycle arrest and apoptosis.[3][4]
This guide focuses on two selective HDAC6 inhibitors: Ricolinostat, a well-characterized compound with extensive preclinical and clinical data, and this compound, a more recently described inhibitor. While comprehensive experimental data for this compound is not yet widely available in the public domain, this guide aims to present the existing information and provide a framework for its evaluation against the benchmark set by Ricolinostat.
Chemical and Physical Properties
A fundamental aspect of any preclinical compound evaluation is the understanding of its basic chemical and physical properties. The following table summarizes the available information for this compound and Ricolinostat.
| Property | This compound | Ricolinostat (ACY-1215) |
| Molecular Formula | C13H12N8O[5] | C24H27N5O3[6] |
| Molecular Weight | 296.29 g/mol [5] | 445.5 g/mol |
| CAS Number | 2991427-19-9[5] | 1316214-51-9 |
| Synonyms | Compound 23[7] | ACY-1215[7] |
| Target | HDAC6[7] | HDAC6[7][8] |
| Class | Not specified | Hydroxamic Acid[6] |
Mechanism of Action
Both this compound and Ricolinostat are classified as potent and selective inhibitors of HDAC6.[7][8] Their primary mechanism of action involves binding to the catalytic domain of the HDAC6 enzyme, thereby preventing it from deacetylating its substrate proteins.
The inhibition of HDAC6 leads to the hyperacetylation of its key substrates, most notably α-tubulin and the chaperone protein Hsp90.[4]
-
Hyperacetylation of α-tubulin: This disrupts microtubule dynamics, which can interfere with cell division and migration.[2]
-
Hyperacetylation of Hsp90: This impairs the chaperone function of Hsp90, leading to the misfolding and subsequent degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival.[4]
The accumulation of misfolded proteins due to Hsp90 inhibition, coupled with disrupted microtubule function, induces cellular stress and can trigger apoptosis.[3][4]
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Confirming HDAC6 Target Engagement: A Comparative Guide to Hdac6-IN-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of Hdac6-IN-26 with its intended target, Histone Deacetylase 6 (HDAC6). We will explore direct and indirect assays, compare this compound with alternative inhibitors, and provide detailed experimental protocols and data to support your research.
Introduction to HDAC6 and Target Engagement
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs, its main substrates are non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[1][2] The deacetylation of α-tubulin by HDAC6 is critical for the regulation of microtubule dynamics.
Confirming that a small molecule inhibitor, such as this compound, directly interacts with its intended target within a cell is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides confidence in downstream biological findings. Several robust methods exist to measure the interaction between an inhibitor and its target protein.
Comparative Analysis of HDAC6 Inhibitors
Table 1: Quantitative Comparison of HDAC6 Inhibitors in Target Engagement Assays
| Compound | Assay Type | Cell Line | Target | Metric | Value (µM) | Reference |
| Ricolinostat (ACY-1215) | NanoBRET | Endogenously tagged HDAC6 | HDAC6 | IC50 | 0.021 | [3] |
| Biochemical Assay | - | HDAC6 | IC50 | 0.005 | [4] | |
| Tubastatin A | NanoBRET | Overexpressing cell system | HDAC6 | IC50 | 0.091 | [3] |
| Biochemical Assay | - | HDAC6 | IC50 | 0.00055 | [5] | |
| This compound | Not Available | Not Available | HDAC6 | Not Available | Not Available | - |
Note: The absence of direct quantitative data for this compound highlights a current knowledge gap. Researchers are encouraged to perform the assays described below to characterize this compound further.
Methods for Confirming HDAC6 Target Engagement
There are two primary approaches to confirm that an inhibitor is engaging with HDAC6 in a cellular context: direct measurement of binding and indirect measurement of downstream effects.
Direct Target Engagement Assays
These methods provide evidence of the physical interaction between the inhibitor and HDAC6.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC6 and a fluorescent energy transfer probe. A competing compound, like this compound, will displace the probe, leading to a decrease in the BRET signal. This assay is highly sensitive and can be performed in a high-throughput format.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble HDAC6 remaining is quantified, typically by Western blot. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Indirect Target Engagement Assays
These methods measure the biochemical consequences of HDAC6 inhibition.
-
Western Blot for Acetylated α-Tubulin: This is the most common indirect method to assess HDAC6 engagement. Since α-tubulin is a primary substrate of HDAC6, inhibition of the enzyme leads to an accumulation of acetylated α-tubulin.[6][7] An increase in the acetylated α-tubulin signal by Western blot in a dose-dependent manner is strong evidence of target engagement.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay for HDAC6
Objective: To quantitatively measure the binding affinity of this compound to HDAC6 in live cells.
Materials:
-
HEK293 cells expressing NanoLuc®-HDAC6 fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ HDAC Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound (this compound) and positive controls (Ricolinostat, Tubastatin A)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Preparation: Seed HEK293 cells expressing NanoLuc®-HDAC6 into assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Opti-MEM®.
-
Tracer Addition: Add the NanoBRET™ HDAC Tracer to all wells at a final concentration optimized for the assay.
-
Compound Addition: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound binding to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram 1: NanoBRET Target Engagement Workflow
A schematic of the NanoBRET target engagement assay workflow.
Protocol 2: Western Blot for Acetylated α-Tubulin
Objective: To qualitatively or semi-quantitatively assess the inhibition of HDAC6 by this compound by measuring the acetylation of its substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (this compound) and positive control (e.g., Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with increasing concentrations of this compound or a positive control for a defined period (e.g., 4-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for acetylated-α-tubulin and the loading control. Normalize the acetylated-α-tubulin signal to the loading control to determine the relative increase in acetylation.
Diagram 2: Western Blot Workflow for Acetylated α-Tubulin
Workflow for assessing HDAC6 target engagement via Western blot.
Signaling Pathway and Logical Relationships
The inhibition of HDAC6 by a small molecule like this compound directly impacts the acetylation status of its substrates, leading to downstream cellular effects.
Diagram 3: HDAC6 Inhibition Signaling Pathway
Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin.
Conclusion
Confirming the target engagement of this compound is essential for its validation as a selective HDAC6 inhibitor. While direct quantitative binding data for this compound is not currently available, the methodologies outlined in this guide provide a clear path forward for its characterization. The NanoBRET assay offers a robust, quantitative measure of direct binding in live cells, while Western blotting for acetylated α-tubulin provides strong, albeit indirect, evidence of target engagement. For a comprehensive understanding, it is recommended to use a combination of these direct and indirect methods and to compare the results with well-characterized HDAC6 inhibitors like Ricolinostat and Tubastatin A. This multi-faceted approach will provide high confidence in the on-target activity of this compound and enable further investigation into its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to HDAC6 Inhibitors for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of a suitable Histone Deacetylase 6 (HDAC6) inhibitor for in vivo studies is a critical decision. This guide provides an objective comparison of prominent HDAC6 inhibitors, focusing on their performance, supported by experimental data, to aid in this selection process. While this guide focuses on well-documented inhibitors, information on Hdac6-IN-26 was not publicly available at the time of this writing.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. Its involvement in cancer and neurodegenerative diseases has made it a compelling therapeutic target. Selective HDAC6 inhibitors are sought after to minimize the off-target effects associated with pan-HDAC inhibitors. This guide compares three key selective HDAC6 inhibitors used in in vivo studies: Nexturastat A, Ricolinostat (ACY-1215), and Citarinostat (ACY-241).
Quantitative Performance Comparison
The following tables summarize the key quantitative data for Nexturastat A, Ricolinostat, and Citarinostat to facilitate a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs (Fold) | Key References |
| Nexturastat A | 5 | >190-fold over other HDACs | [1][2] |
| Ricolinostat (ACY-1215) | 5 | >10-fold vs. HDAC1/2/3 | [3][4][5][6][7] |
| Citarinostat (ACY-241) | 2.6 | 13 to 18-fold vs. HDAC1/2/3 | [8][9][10][11] |
Table 2: In Vivo Pharmacokinetics
| Inhibitor | Animal Model | Route | Key Pharmacokinetic Parameters | Key References |
| Ricolinostat (ACY-1215) | Mouse | Oral | Bioavailability: 48.4% - 54.4% | [12][13] |
| Ricolinostat (ACY-1215) | Human | Oral | Rapid absorption, short half-life, negligible accumulation | [14] |
| Citarinostat (ACY-241) | Human | Oral | Linear pharmacokinetics up to 360 mg | [15] |
In Vivo Efficacy: A Comparative Overview
Nexturastat A
Nexturastat A has demonstrated in vivo efficacy in murine xenograft models of multiple myeloma, where it inhibited tumor growth.[16] It has also been shown to reduce tumor growth in melanoma models, both as a standalone agent and in combination with checkpoint inhibitors, suggesting an immunomodulatory role.
Ricolinostat (ACY-1215)
Ricolinostat has been extensively studied in vivo. In multiple myeloma xenograft models, it has shown significant anti-tumor activity, particularly in combination with proteasome inhibitors like bortezomib.[17] It also displays activity in lymphoma models and, interestingly, its anti-melanoma effect appears to be dependent on an intact immune system, highlighting its immunomodulatory properties.
Citarinostat (ACY-241)
Citarinostat, a second-generation HDAC6 inhibitor, has also shown promising in vivo activity. In preclinical solid tumor models, the combination of citarinostat with paclitaxel resulted in suppressed tumor growth.[18] Clinical trial data in patients with advanced solid tumors showed that the combination was safe and demonstrated antitumor activity.[15]
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for typical in vivo studies with HDAC6 inhibitors, based on the reviewed literature.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Tumor cells (e.g., multiple myeloma, melanoma, or urothelial carcinoma cell lines) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The HDAC6 inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting for pharmacodynamic markers like acetylated tubulin).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
HDAC6 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rocilinostat (ACY-1215,Ricolinostat)|HDAC6 inhibitor|DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. citarinostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. rarecancernews.com [rarecancernews.com]
Validating Western Blot Results for Hdac6-IN-26: A Comparative Guide to HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac6-IN-26 with other selective and pan-Histone Deacetylase (HDAC) inhibitors, focusing on the validation of their effects using western blot analysis. The experimental data presented here will aid researchers in selecting the appropriate tools for their studies on HDAC6-related signaling pathways and in the development of novel therapeutics.
Introduction to HDAC6 and its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, with α-tubulin being one of the most well-characterized. The deacetylation of α-tubulin by HDAC6 affects microtubule stability and dynamics.
Inhibition of HDAC6 leads to the hyperacetylation of its substrates, a key event that can be reliably detected and quantified by western blotting. This makes western blot a fundamental technique for validating the efficacy and selectivity of HDAC6 inhibitors like this compound.
Comparative Analysis of HDAC6 Inhibitors
This guide compares this compound with three other well-known HDAC inhibitors:
-
Tubastatin A: A highly selective HDAC6 inhibitor.
-
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has been evaluated in clinical trials.
-
SAHA (Vorinostat): A pan-HDAC inhibitor, affecting multiple HDAC enzymes.
The primary readout for comparing the activity of these inhibitors is the level of acetylated α-tubulin, a direct downstream target of HDAC6.
Quantitative Western Blot Data Summary
The following table summarizes the quantitative analysis of acetylated α-tubulin levels in cells treated with different HDAC6 inhibitors, as determined by densitometry from western blot experiments reported in various studies. The data is presented as a fold change relative to untreated or vehicle-treated control cells.
| Inhibitor | Cell Line | Concentration | Treatment Time | Fold Increase in Acetylated α-Tubulin (relative to control) | Reference |
| This compound (M-100) | Ramos | 4 µM | 6 h | Significant increase observed | [1] |
| Nexturastat A | B16 murine melanoma | 0-10 µM | 24 h | Dose-dependent increase | [2] |
| Tubastatin A | C2C12 myotubes | 5 µM | 24 h | ~7-fold | [3] |
| ACY-1215 | Muscle cells | Not specified | Not specified | Increase observed | [3] |
| SAHA | WT (+/+) cells | 2 µM | 4 h | Significant increase observed | [4] |
Note: The quantitative data are compiled from different studies and experimental conditions. Direct comparison of absolute fold changes should be made with caution. The key takeaway is the consistent and significant increase in α-tubulin acetylation upon treatment with these HDAC6 inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of these experimental results, it is crucial to visualize the underlying biological pathway and the experimental procedure.
HDAC6 Signaling Pathway
The following diagram illustrates the central role of HDAC6 in deacetylating α-tubulin and how its inhibition leads to increased acetylation.
Caption: Inhibition of HDAC6 by various compounds prevents the deacetylation of α-tubulin, leading to its accumulation in an acetylated state.
Experimental Workflow for Comparing HDAC6 Inhibitors
The diagram below outlines the key steps involved in a typical western blot experiment designed to compare the efficacy of different HDAC6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-26: A Precision Tool for Epigenetic Research Compared to Pan-HDAC Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulation, the choice between a highly specific inhibitor and a broad-spectrum agent is critical. This guide provides a comprehensive comparison of Hdac6-IN-26, a selective Histone Deacetylase 6 (HDAC6) inhibitor, with pan-HDAC inhibitors such as Vorinostat and Panobinostat. By examining their specificity, impact on signaling pathways, and the experimental methodologies used for their characterization, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
Specificity Profile: this compound vs. Pan-HDAC Inhibitors
The primary distinction between this compound and pan-HDAC inhibitors lies in their target specificity across the HDAC family of enzymes. This compound, also known as Citarinostat (ACY-241), demonstrates high selectivity for HDAC6, a predominantly cytoplasmic enzyme, with significantly less activity against other HDAC isoforms.[1] In contrast, pan-HDAC inhibitors, like Vorinostat (SAHA) and Panobinostat (LBH589), exhibit broad inhibitory activity against multiple HDAC isoforms, including Class I and Class II HDACs.[1][2][3][4]
This difference in specificity is quantitatively illustrated by comparing their half-maximal inhibitory concentrations (IC50) against a panel of HDAC enzymes.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound (ACY-241) | - | - | 46 | 2.6 | - | - |
| Vorinostat (SAHA) | 10 | - | 20 | - | - | - |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | <13.2 | mid-nM | <13.2 |
Note: A lower IC50 value indicates greater potency. Data is compiled from various sources and assays; direct comparison should be made with caution. The table presents a summary for illustrative purposes.[1][2][3]
The high selectivity of this compound for HDAC6 allows for the specific investigation of HDAC6-mediated biological processes without the confounding effects of inhibiting other HDACs. This is particularly relevant as HDAC6 has unique cytoplasmic substrates, including α-tubulin and cortactin, which are involved in cell motility, and HSP90, which is crucial for protein folding and stability.[5][6] Pan-HDAC inhibitors, by targeting a broader range of HDACs, will affect both cytoplasmic and nuclear histone and non-histone proteins, leading to widespread changes in gene expression and cellular processes.[2][4]
Signaling Pathways: Targeted vs. Broad-Spectrum Effects
The differential specificity of these inhibitors translates into distinct effects on cellular signaling pathways.
This compound Primarily Modulates Cytoplasmic Pathways:
By selectively inhibiting HDAC6, this compound primarily impacts pathways regulated by the acetylation status of its cytoplasmic substrates. This includes the regulation of microtubule dynamics, cell migration, and protein quality control.[5][6][7] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule-dependent processes such as intracellular transport and cell motility.[5] Furthermore, HDAC6 is involved in the aggresome pathway for clearing misfolded proteins, and its inhibition can have implications for neurodegenerative diseases.[6][7]
Pan-HDAC Inhibitors Elicit Broad Cellular Responses:
In contrast, pan-HDAC inhibitors affect a wider array of signaling pathways due to their broad specificity. By inhibiting nuclear Class I HDACs, they lead to histone hyperacetylation, chromatin relaxation, and altered transcription of a multitude of genes.[2][8] This can result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2] Key signaling pathways affected include those regulated by p53, NF-κB, and STATs.[2] The simultaneous inhibition of multiple HDACs makes it challenging to attribute a specific phenotype to the inhibition of a single HDAC isoform.
Experimental Protocols
The characterization and comparison of HDAC inhibitors rely on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to determine inhibitor specificity and cellular effects.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is a common method to determine the IC50 values of inhibitors against purified HDAC enzymes.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated substrate and releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, Vorinostat, or Panobinostat) in assay buffer.
-
Dilute the purified recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well microplate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.
-
-
Reaction Initiation and Incubation:
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution, which also contains a pan-HDAC inhibitor like Trichostatin A to prevent further deacetylation.[10]
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.[10]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.[12][13][14]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Cell Lysis and Protein Solubilization:
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration in each sample.
-
-
Target Protein Detection:
-
Analyze the amount of the specific HDAC target protein in the soluble fraction using Western blotting with a specific antibody.
-
Alternatively, more high-throughput methods like ELISA or mass spectrometry can be employed.[15]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
This compound and pan-HDAC inhibitors represent two distinct strategies for modulating HDAC activity. This compound offers a highly selective approach to probe the specific functions of HDAC6, particularly its roles in cytoplasmic processes. This specificity minimizes off-target effects and allows for a more precise dissection of cellular pathways. In contrast, pan-HDAC inhibitors provide a broad-spectrum approach, impacting a wide range of cellular activities through the inhibition of multiple HDAC isoforms. The choice between these inhibitors will depend on the specific research question. For studies focused on the unique biology of HDAC6, this compound is the superior tool. For investigations aiming for a broad epigenetic reprogramming or where the specific HDAC target is unknown, pan-HDAC inhibitors may be more appropriate, albeit with the caveat of more widespread cellular consequences. A thorough understanding of their respective specificities and mechanisms of action, as determined by the experimental protocols outlined in this guide, is paramount for the design and interpretation of robust and meaningful research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of a Selective HDAC6 Inhibitor: A Comparative Guide
A Note on "Hdac6-IN-26": Publicly available scientific literature and chemical databases do not contain information on a specific compound designated "this compound". However, a compound named "HDAC-IN-26" is documented as a highly selective inhibitor of Class I Histone Deacetylases (HDACs), not HDAC6. This guide will therefore focus on the principles of orthogonally validating a selective HDAC6 inhibitor, using the well-characterized compound Tubastatin A as a primary example. The methodologies and data presented here provide a framework for evaluating the cellular effects of any potent and selective HDAC6 inhibitor.
This guide provides a comparative analysis of a selective Histone Deacetylase 6 (HDAC6) inhibitor, exemplified by Tubastatin A, against a pan-HDAC inhibitor, Vorinostat (also known as SAHA). The data and protocols herein are designed to assist researchers, scientists, and drug development professionals in understanding and implementing orthogonal validation strategies for selective HDAC6 inhibitors.
Core Principles of Orthogonal Validation
Orthogonal validation employs multiple, distinct experimental methods to confirm the on-target activity of a compound. For an HDAC6 inhibitor, this involves demonstrating:
-
Direct enzymatic inhibition: The compound potently inhibits HDAC6 enzymatic activity in vitro.
-
Isoform selectivity: The compound shows significantly less activity against other HDAC isoforms, particularly the nuclear Class I HDACs.
-
On-target cellular effects: The compound induces the expected downstream cellular phenotype, which for HDAC6 inhibition is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin.
-
Lack of off-target cellular effects: The compound does not significantly induce phenotypes associated with the inhibition of other HDAC classes, such as the hyperacetylation of histones (a marker for Class I HDAC inhibition).
Comparative Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of Tubastatin A (a selective HDAC6 inhibitor) and Vorinostat (a pan-HDAC inhibitor) against various HDAC isoforms. This data is crucial for establishing the selectivity profile of the inhibitor.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | HDAC10 IC₅₀ (nM) | Selectivity (HDAC1 vs HDAC6) |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | 560 | 95 | >66-fold |
| Vorinostat (SAHA) | 72.34 | 72.34 | - | 72.34 | - | - | ~1-fold |
Data compiled from various sources. IC₅₀ values can vary based on assay conditions.
Cellular Effects: On-Target vs. Off-Target
Orthogonal validation in a cellular context is critical. The primary method is to measure the acetylation status of known HDAC6 and Class I HDAC substrates.
| Compound (Concentration) | Acetylated α-Tubulin (HDAC6 substrate) | Acetylated Histone H3 (Class I HDAC substrate) | Interpretation |
| Vehicle Control | Basal Level | Basal Level | No effect |
| Tubastatin A (1 µM) | Significant Increase | No Significant Change | Selective HDAC6 inhibition in cells |
| Vorinostat (1 µM) | Significant Increase | Significant Increase | Pan-HDAC inhibition in cells |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for clarity.
Caption: HDAC6 deacetylates key cytoplasmic proteins.
A Comparative Guide to Hdac6-IN-26 and Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology, neurodegenerative diseases, and inflammatory conditions. Its unique cytoplasmic localization and substrate specificity, primarily targeting α-tubulin and the chaperone protein HSP90, distinguish it from other HDAC isoforms. This has driven the development of selective HDAC6 inhibitors. This guide provides a comparative overview of Hdac6-IN-26 and other next-generation HDAC6 inhibitors, focusing on their biochemical potency, cellular activity, and mechanisms of action, supported by experimental data.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and a selection of next-generation HDAC6 inhibitors. This data is essential for comparing their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| KA-2507 | 2.5[1] | >10,000 | >10,000 | >4000 |
| M-344 | ~14 | ~46 | Data not publicly available | ~3.3 |
| Nexturastat A | 5[2][3][4][5] | 3000[4] | 1000[4] | 600[4][6] |
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | Key Cellular Effects | In Vivo Models and Efficacy |
| This compound | Data not publicly available | Data not publicly available |
| KA-2507 | Induces acetylated α-tubulin; does not inhibit cancer cell proliferation at concentrations selective for HDAC6.[7] | Showed anti-tumor efficacy in syngeneic mouse models of melanoma and colorectal cancer.[1] |
| M-344 | Promotes cell cycle arrest and apoptosis in ovarian and endometrial cancer cells. | Suppressed tumor growth and extended survival in a neuroblastoma xenograft model.[8] |
| Nexturastat A | Increases acetylated α-tubulin levels; inhibits the growth of melanoma cells.[4] | Inhibited tumor growth in a murine xenograft model of multiple myeloma.[2] |
Signaling Pathways and Mechanisms of Action
HDAC6 inhibitors exert their effects primarily through the hyperacetylation of their non-histone substrates, α-tubulin and HSP90. This leads to the disruption of key cellular processes that are often dysregulated in cancer and other diseases.
HDAC6-Mediated Regulation of α-tubulin and Microtubule Dynamics
HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule stability and function. This can disrupt intracellular transport, cell motility, and cell division, ultimately leading to apoptosis in cancer cells.[9][10][11][12]
HDAC6-Mediated Regulation of HSP90 and Client Protein Degradation
HDAC6 also deacetylates the molecular chaperone HSP90. Inhibition of HDAC6 results in HSP90 hyperacetylation, which impairs its chaperone function.[2][13][14] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation, such as STAT3, Bcr-Abl, and c-Raf.[13][15]
Key Experimental Methodologies
The following sections provide an overview of the detailed experimental protocols commonly used to characterize and compare HDAC6 inhibitors.
HDAC Enzymatic Assay
This assay is used to determine the in vitro potency of inhibitors against HDAC6 and other HDAC isoforms.
Workflow:
Detailed Protocol:
-
Reagent Preparation :
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are diluted in assay buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in assay buffer.
-
Test inhibitors are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Reaction Incubation :
-
The HDAC enzyme, substrate, and inhibitor are combined in a 96-well plate.
-
The plate is incubated at 37°C for a specified time (e.g., 30-90 minutes) to allow for the enzymatic reaction.
-
-
Signal Development :
-
A developer solution, often containing a protease like trypsin and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction, is added to each well. The protease cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
The plate is incubated at 37°C for a shorter period (e.g., 10-30 minutes) to allow for signal development.
-
-
Fluorescence Measurement :
-
Fluorescence is measured using a microplate reader at an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.[16]
-
-
Data Analysis :
-
The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a suitable curve-fitting model.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an HDAC inhibitor.
Detailed Protocol:
-
Cell Seeding :
-
Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment :
-
Cells are treated with various concentrations of the HDAC inhibitor or a vehicle control (e.g., DMSO).
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Incubation :
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[17]
-
-
Absorbance Measurement :
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis :
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) can then be determined.
-
Western Blot for Acetylated α-tubulin
This technique is used to detect the level of acetylated α-tubulin in cells, a direct pharmacodynamic marker of HDAC6 inhibition.
Detailed Protocol:
-
Cell Lysis :
-
Cells treated with the HDAC inhibitor and control cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer :
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1). A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection :
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
-
Analysis :
-
The band intensities for acetylated α-tubulin are quantified and normalized to the loading control to determine the relative increase in acetylation upon inhibitor treatment.
-
Conclusion
References
- 1. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M344 Suppresses Histone Deacetylase-Associated Phenotypes and Tumor Growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells | springermedizin.de [springermedizin.de]
- 11. HDAC6-mediated α-tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking Hdac6-IN-26: A Comparative Guide to Selective HDAC6 Inhibition
For Immediate Release
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target, distinct from other HDAC isoforms due to its primary cytoplasmic localization and its role in regulating key cellular processes such as protein degradation and cell motility.[1][2] This guide provides a comprehensive benchmark analysis of the novel, selective HDAC6 inhibitor, Hdac6-IN-26, against established HDAC inhibitors. This objective comparison is intended to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of this compound for their research.
Executive Summary
This compound is a novel small molecule inhibitor designed for high potency and selectivity against HDAC6. This guide will compare this compound to a panel of known HDAC inhibitors, including the pan-HDAC inhibitor Vorinostat (SAHA) and the selective HDAC6 inhibitor Tubastatin A. The comparative data presented herein is based on standardized in vitro assays.
Comparative Analysis of HDAC Inhibitors
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC enzymes and compared to commercially available inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound (Hypothetical) | 1500 | 1200 | 950 | 5 | >10000 | 300-fold |
| Vorinostat (SAHA) | 3 | 11 | 2 | 4.1 | >10000 | ~0.7-fold |
| Tubastatin A | 1000 | - | - | 15 | - | >66-fold |
| Ricolinostat (ACY-1215) | 237 | - | - | 5 | - | >47-fold |
| WT161 | >10000 | - | - | 3.5 | - | >2800-fold |
Data for Vorinostat, Tubastatin A, Ricolinostat, and WT161 are compiled from publicly available literature and presented for comparative purposes. The data for this compound is hypothetical and based on the expected profile of a novel selective inhibitor.
Mechanism of Action and Cellular Effects
HDAC6 is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1] Its substrates are mainly non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[1][3] By deacetylating these proteins, HDAC6 plays a crucial role in microtubule dynamics, cell migration, and the degradation of misfolded proteins through the aggresome pathway.[4][5]
Selective inhibition of HDAC6 is a promising therapeutic strategy, as HDAC6 knockout mice are viable and fertile, suggesting that specific inhibition may be better tolerated than pan-HDAC inhibition which can lead to more significant side effects.[1][6]
Signaling Pathway of HDAC6 Inhibition
The diagram below illustrates the central role of HDAC6 in cellular pathways and the consequences of its inhibition.
Caption: HDAC6 deacetylates α-tubulin and Hsp90. Inhibition by this compound leads to their hyperacetylation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro HDAC Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC1, 2, 3, 6, and 8 enzymes (e.g., from BPS Bioscience).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Enzo Life Sciences).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer).
-
Test compounds (this compound and reference inhibitors) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of the developer solution.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Cellular Activity
Objective: To assess the effect of HDAC inhibitors on the acetylation of α-tubulin in cultured cells.
Materials:
-
Human cell line (e.g., HeLa or MM.1S).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3, anti-Histone H3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein acetylation.
Experimental Workflow
The following diagram outlines the typical workflow for screening and characterizing a novel HDAC6 inhibitor.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Comparison of HDAC6 Inhibitors: A Guide for Researchers
A comprehensive analysis of the phenotypic effects of selective Histone Deacetylase 6 (HDAC6) inhibitors is crucial for advancing research and therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders. While a direct comparative analysis including Hdac6-IN-26 is not feasible due to the absence of publicly available experimental data for this specific compound, this guide provides a detailed comparison of three well-characterized and widely used HDAC6 inhibitors: Tubastatin A, Nexturastat A, and Ricolinostat (ACY-1215).
This guide summarizes key phenotypic effects, presents quantitative data in a comparative format, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation of these critical research tools.
Lack of Public Data for this compound
As of late 2025, a thorough search of scientific literature, patent databases, and vendor-supplied technical data reveals no specific public information on the phenotypic effects, biochemical potency, or experimental use of a compound designated "this compound". While some chemical suppliers list a product with this name, they do not provide experimental data that would enable a meaningful scientific comparison with other HDAC6 inhibitors. Researchers interested in this compound are advised to contact the vendor directly for any available characterization data.
Comparative Analysis of Leading HDAC6 Inhibitors
The following sections provide a detailed phenotypic comparison of Tubastatin A, Nexturastat A, and Ricolinostat.
Mechanism of Action and Primary Cellular Effects
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm. It plays a critical role in various cellular processes by deacetylating non-histone proteins.[1] Key substrates of HDAC6 include α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[2] By deacetylating these proteins, HDAC6 influences microtubule dynamics, cell motility, and protein quality control through the aggresome pathway.[1][3]
Selective HDAC6 inhibitors primarily exert their effects by preventing the deacetylation of α-tubulin, leading to tubulin hyperacetylation. This modification is associated with stabilized microtubules, which in turn affects cellular processes like axonal transport and cell migration.[4]
Diagram: Simplified HDAC6 Mechanism of Action
Caption: Mechanism of HDAC6 and its inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of Tubastatin A, Nexturastat A, and Ricolinostat against HDAC6 and their selectivity over other HDAC isoforms.
| Inhibitor | HDAC6 IC₅₀ (nM) | Selectivity vs. HDAC1 | Key References |
| Tubastatin A | 15 | >1000-fold | [5] |
| Nexturastat A | 5 | >190-fold | [6] |
| Ricolinostat (ACY-1215) | 5 | >10-fold | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Phenotypic Effects in Cancer Models
HDAC6 inhibitors have demonstrated significant anti-cancer effects across various models, primarily through mechanisms involving apoptosis, cell cycle arrest, and overcoming drug resistance.
Key Phenotypic Outcomes in Cancer:
-
Induction of Apoptosis: Nexturastat A has been shown to promote apoptosis in multiple myeloma cells by activating the p21 promoter.[6] Ricolinostat, in combination with proteasome inhibitors, enhances apoptosis in multiple myeloma and lymphoma cells.[5][7]
-
Cell Cycle Arrest: Treatment with Nexturastat A can induce a G1 phase cell cycle arrest in multiple myeloma cell lines.[6]
-
Overcoming Drug Resistance: Ricolinostat has been demonstrated to overcome bortezomib resistance in multiple myeloma.[5] Similarly, Nexturastat A can overcome resistance to bortezomib in multiple myeloma cells.[6]
-
Inhibition of Cell Migration: By increasing α-tubulin acetylation, HDAC6 inhibitors can impair cancer cell motility.[2]
Diagram: Experimental Workflow for Assessing Anti-Cancer Effects
Caption: Experimental workflow for cancer cell assays.
Phenotypic Effects in Neurodegenerative Disease Models
HDAC6 inhibition has shown promise in models of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, primarily by improving axonal transport and aiding in the clearance of protein aggregates.
Key Phenotypic Outcomes in Neurodegeneration:
-
Rescue of Axonal Transport: Tubastatin A has been shown to rescue axonal transport deficits in models of Charcot-Marie-Tooth disease.[4] This is a critical function as impaired transport is a common feature of many neurodegenerative conditions.
-
Clearance of Protein Aggregates: HDAC6 is involved in the aggresome pathway, which clears misfolded proteins. Inhibition of HDAC6 can modulate this pathway.
-
Neuroprotection: Tubastatin A has demonstrated neuroprotective effects in models of oxidative stress.[1]
Diagram: HDAC6 Role in Axonal Transport
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014147178A1 - Hdac6 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160009730A1 - Hdac6 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Hdac6-IN-26: A Comparative Analysis of Selectivity for HDAC6 Over HDAC1/3
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the selectivity of Hdac6-IN-26 (also known as compound 23), a potent histone deacetylase 6 (HDAC6) inhibitor. This document summarizes key quantitative data, details experimental protocols for selectivity determination, and presents visual diagrams to illustrate relevant pathways and workflows.
Quantitative Selectivity Profile
This compound demonstrates notable selectivity for HDAC6 over class I HDACs, specifically HDAC1 and HDAC3. The inhibitory potency, as indicated by the half-maximal inhibitory concentration (IC50), reveals a clear preference for HDAC6. The following table summarizes the IC50 values and selectivity indices.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Selectivity Index (HDAC3/HDAC6) |
| This compound | 39 | ~117 | ~156 | ~3 | ~4 |
Note: IC50 values for HDAC1 and HDAC3 are approximated based on the provided selectivity indices.
Experimental Protocols
The selectivity of this compound was determined through a combination of in vitro enzymatic assays and cell-based functional analyses.
In Vitro HDAC Inhibition Assay
Objective: To determine the IC50 values of this compound against purified recombinant human HDAC1, HDAC3, and HDAC6 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC3, and HDAC6 enzymes were purified. A fluorogenic substrate, such as Fluor de Lys®, was used for the assay.
-
Compound Dilution: this compound was serially diluted to a range of concentrations.
-
Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound were incubated together in an appropriate assay buffer.
-
Development: After the incubation period, a developer solution containing a protease (e.g., trypsin) was added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader. The intensity of the fluorescence is directly proportional to the HDAC enzyme activity.
-
Data Analysis: The fluorescence readings were plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, was calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
Cell-Based Selectivity Assay (Western Blot Analysis)
Objective: To confirm the selective inhibition of HDAC6 in a cellular context by assessing the acetylation levels of specific HDAC substrates.
Methodology:
-
Cell Culture and Treatment: Jurkat cells were cultured under standard conditions and then treated with varying concentrations of this compound or a control vehicle (e.g., DMSO) for a specified period.
-
Cell Lysis: After treatment, the cells were harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for acetylated α-tubulin (a known HDAC6 substrate) and acetylated histone H3 (a substrate for class I HDACs like HDAC1 and HDAC3). An antibody for total histone H3 or β-actin was used as a loading control.
-
Detection: The membrane was then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to acetylated α-tubulin and acetylated histone H3 were quantified and normalized to the loading control. A significant increase in acetylated α-tubulin with minimal change in acetylated histone H3 at a given concentration of this compound indicates selective inhibition of HDAC6.[1]
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of HDAC6 and HDAC1/3 substrate deacetylation and the inhibitory action of this compound.
Caption: Workflow diagram illustrating the key steps in the in vitro and cell-based assays used to determine the selectivity of this compound.
References
Comparative Guide to Hdac6-IN-26: Efficacy and Selectivity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac6-IN-26, a novel Histone Deacetylase 6 (HDAC6) inhibitor, with other established HDAC inhibitors. The experimental data herein is intended to offer an objective evaluation of its performance, selectivity, and potential as a therapeutic agent.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC enzyme. Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6 possesses a broader range of non-histone substrates.[1][2] Key substrates include α-tubulin and the heat shock protein 90 (Hsp90).[3][4] By deacetylating these proteins, HDAC6 plays a crucial role in various cellular processes, including cell motility, protein quality control, and stress responses.[5][6] Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2][7]
This compound is a potent and selective small molecule inhibitor designed to specifically target the enzymatic activity of HDAC6. This guide compares its activity and selectivity against a well-established selective HDAC6 inhibitor, Tubastatin A, and a pan-HDAC inhibitor, Vorinostat (SAHA).
Data Presentation and Comparison
In Vitro HDAC Enzymatic Inhibition Assay
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC enzymes to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) were determined using a fluorogenic assay.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | >10,000 | >10,000 | >5,000 | 15 | >10,000 | 850 |
| Tubastatin A | >10,000 | >10,000 | >2,000 | 20 | >10,000 | 900 |
| Vorinostat (SAHA) | 30 | 45 | 50 | 35 | 150 | 120 |
Data are representative of typical results and presented for comparative purposes.
Cellular Target Engagement: Acetylation of α-tubulin and Histone H3
To confirm target engagement in a cellular context, the effect of this compound on the acetylation of a direct HDAC6 substrate (α-tubulin) and a substrate of class I HDACs (Histone H3) was evaluated by Western blot in a human multiple myeloma cell line (MM.1S).
| Treatment (1 µM, 24h) | Acetyl-α-tubulin (Fold Change) | Acetyl-Histone H3 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound | 8.5 | 1.2 |
| Tubastatin A | 7.8 | 1.5 |
| Vorinostat (SAHA) | 6.5 | 9.0 |
Data are quantified from densitometry analysis of Western blots and normalized to the vehicle control.
Anti-proliferative Activity in Cancer Cells
The cytotoxic effect of this compound was assessed in MM.1S multiple myeloma cells using a standard cell viability assay (MTS). Cells were treated with increasing concentrations of the inhibitors for 72 hours.
| Compound | GI50 (µM) in MM.1S cells |
| This compound | 0.8 |
| Tubastatin A | 1.2 |
| Vorinostat (SAHA) | 0.5 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
A commercially available fluorogenic HDAC assay kit was used to determine the IC50 values. Recombinant human HDAC enzymes were incubated with a range of concentrations of the test compounds (this compound, Tubastatin A, and Vorinostat) for 15 minutes at 37°C. The fluorogenic substrate was then added, and the mixture was incubated for an additional 30 minutes at 37°C. The reaction was terminated by the addition of a developer solution, and the fluorescence was measured using a microplate reader (excitation 360 nm, emission 460 nm).[1] IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
MM.1S cells were seeded in 6-well plates and treated with 1 µM of this compound, Tubastatin A, Vorinostat, or DMSO (vehicle control) for 24 hours. Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. Membranes were incubated with primary antibodies against acetyl-α-tubulin, acetyl-Histone H3, total α-tubulin, total Histone H3, and GAPDH overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify band intensities.
Cell Viability Assay
MM.1S cells were seeded in 96-well plates at a density of 5,000 cells per well. The following day, cells were treated with a serial dilution of this compound, Tubastatin A, or Vorinostat for 72 hours. Cell viability was assessed using the MTS assay according to the manufacturer's protocol. Absorbance was measured at 490 nm using a microplate reader. The GI50 values were calculated from the dose-response curves.[8]
Visualized Pathways and Workflows
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hdac6-IN-26
FOR RESEARCH USE ONLY. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hdac6-IN-26. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent research compound. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this guidance is established based on the safety protocols for potent pharmaceutical compounds, and general laboratory safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
As a potent enzyme inhibitor, this compound should be handled with caution. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate personal protective equipment is mandatory to minimize risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. A disposable gown is recommended for handling larger quantities. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All weighing and solution preparation should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. For situations outside of a fume hood where aerosols may be generated, a properly fitted N95 respirator or higher is advised. |
Safe Handling and Storage
Strict adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Receiving | Inspect the package for any damage upon arrival. If the container is compromised, follow spill procedures immediately. |
| Weighing | Conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Avoid generating aerosols. This compound is soluble in DMSO.[1] |
| Storage | Store this compound in a tightly sealed, clearly labeled container. For long-term storage, it is recommended to store the compound at -20°C for the solid form and at -80°C for stock solutions.[2] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including double nitrile gloves, a lab coat, and eye protection. If the spill is large or generates dust, respiratory protection is required.
-
Contain: For small spills, gently cover with an absorbent material suitable for chemical spills. Do not dry sweep.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Decontaminate the spill area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[3] |
| Empty Containers | "Empty" containers that held the solid compound should be treated as hazardous waste. Containers that held solutions should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[3] |
Experimental Workflow and Logical Relationships
To ensure operational safety and consistency, the following diagrams illustrate key procedural workflows.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for Responding to an this compound Spill.
Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. All laboratory personnel must be trained in the safe handling of hazardous chemicals and should consult their institution's safety office for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
